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  • Product: Cbz-4'-iodo-D-Phe

Core Science & Biosynthesis

Foundational

Cbz-4'-iodo-D-Phe chemical structure and properties

This in-depth technical guide details the chemical structure, properties, and synthetic utility of Cbz-4'-iodo-D-Phe (N-benzyloxycarbonyl-4-iodo-D-phenylalanine).[1] A Versatile Building Block for Peptidomimetics and Div...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the chemical structure, properties, and synthetic utility of Cbz-4'-iodo-D-Phe (N-benzyloxycarbonyl-4-iodo-D-phenylalanine).[1]

A Versatile Building Block for Peptidomimetics and Divergent Synthesis[1]

Executive Summary

Cbz-4'-iodo-D-Phe is a specialized non-canonical amino acid derivative used primarily in the design of proteolytically stable peptides and as a scaffold for combinatorial chemistry.[1] It combines three critical structural features:

  • D-Configuration: Induces specific secondary structures (e.g.,

    
    -turns) and enhances resistance to enzymatic degradation.[1]
    
  • 4'-Iodo Substituent: A highly reactive "handle" for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck), enabling late-stage functionalization.[1]

  • Cbz (Z) Protection: Provides amine protection that is stable to basic and oxidative conditions but cleavable by strong acid or hydrogenolysis (with caveats regarding the iodine atom).[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

Structural Analysis

The molecule consists of a D-phenylalanine backbone protected at the


-terminus by a benzyloxycarbonyl (Cbz) group and modified at the para position of the phenyl ring with an iodine atom.[1]

Chemical Name:


-Benzyloxycarbonyl-4-iodo-D-phenylalanine
Molecular Formula: 

Molecular Weight: 425.22 g/mol [1]
PropertySpecification / Description
Appearance White to off-white crystalline powder
Chirality D-Enantiomer (R-configuration at

-carbon)
Solubility Soluble in organic solvents (DMF, DMSO, MeOH, EtOAc); sparingly soluble in water.[1]
CAS Number Note: While the L-enantiomer is indexed as 220400-04-4 , the D-enantiomer is often custom-synthesized from 4-iodo-D-Phe (CAS 62561-75-5 ).[1]
Reactivity Aryl iodide is sensitive to light (homolytic cleavage) and Pd-catalysis.[1][2]
Structural Diagram (DOT)

The following diagram illustrates the chemical connectivity and the distinct functional regions of the molecule.

ChemicalStructure Figure 1: Functional regions of Cbz-4'-iodo-D-Phe. Cbz Cbz Group (Acid/H2 Labile Protection) Backbone D-Phe Backbone (Chiral Center) Cbz->Backbone Amine Linkage Iodine 4'-Iodo Handle (Cross-Coupling Site) Backbone->Iodine Para-Substitution

Synthesis & Purity Analysis

Preparation Route

The standard synthesis involves the Schotten-Baumann reaction of 4-iodo-D-phenylalanine with benzyl chloroformate (Cbz-Cl).[1]

Reaction:



  • Critical Control Point: The pH must be maintained between 9–10 to ensure the amino group is nucleophilic while minimizing hydrolysis of the Cbz-Cl reagent.[1]

Quality Control (QC) Protocols

To ensure suitability for drug development, the following QC metrics are mandatory:

  • HPLC Purity:

    
     (Reverse phase C18, gradient 
    
    
    
    with
    
    
    TFA).
    • Why: Iodine-containing impurities can poison Palladium catalysts in downstream steps.[1]

  • Chiral Purity: Enantiomeric Excess (ee)

    
    .[1]
    
    • Method: Chiral HPLC (e.g., Daicel Chiralpak columns) comparing against the L-enantiomer standard.[1]

  • 1H-NMR: Verification of the integral ratio between the aromatic protons of the Cbz group (5H) and the para-substituted phenyl ring (4H, AA'BB' system).

Reactivity & Applications: The "Iodine Handle"[9][10]

The defining feature of this molecule is the aryl iodide, which allows for Divergent Synthesis .[1] A single peptide precursor containing Cbz-4'-iodo-D-Phe can be split into multiple aliquots and reacted with different boronic acids (Suzuki) or alkynes (Sonogashira) to generate a library of analogs.[1]

Divergent Synthesis Workflow

DivergentSynthesis Figure 2: Palladium-catalyzed diversification strategies. Start Cbz-4'-iodo-D-Phe (Starting Material) Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(0)) Start->Suzuki Sonogashira Sonogashira Coupling (Alkyne, Pd(0)/Cu(I)) Start->Sonogashira Heck Heck Reaction (Alkene, Pd(0)) Start->Heck Biaryl Biaryl Derivative (Protein-Protein Interaction Inhibitor) Suzuki->Biaryl Alkyne Alkynyl Derivative (Click Chemistry / Rigid Linker) Sonogashira->Alkyne Styryl Styryl Derivative (Fluorescent Probe) Heck->Styryl

Protocol: Suzuki-Miyaura Coupling on Cbz-Protected Amino Acid

Note: This reaction preserves the Cbz group and the chiral center.[1]

Reagents:

  • Substrate: Cbz-4'-iodo-D-Phe (1.0 equiv)[1]

  • Boronic Acid:

    
     (1.2 equiv)[1]
    
  • Catalyst:

    
     (3–5 mol%)[1]
    
  • Base:

    
     (3.0 equiv)[1]
    
  • Solvent: DME/

    
     (4:1)[1]
    

Step-by-Step:

  • Degassing: Dissolve substrate and boronic acid in solvent. Sparge with Argon for 15 mins. Oxygen is the enemy of Pd(0).[1]

  • Catalyst Addition: Add Pd catalyst and base under Argon flow.

  • Reaction: Heat to 80°C for 4–12 hours. Monitor by TLC/LC-MS.

  • Workup: Acidify to pH 2 (to protonate the carboxylic acid), extract with EtOAc.

  • Purification: Silica gel chromatography.

Critical Handling: Deprotection Strategy

The Trap: Standard removal of Cbz groups uses Catalytic Hydrogenolysis (


).
The Risk:  Under these conditions, the Aryl-Iodine bond is labile and will undergo hydrodehalogenation , converting the 4-iodo-Phe back to unsubstituted Phe [1].[1]
Safe Deprotection Protocols

To remove the Cbz group while retaining the Iodine atom, use Acidolysis :

MethodReagentsConditionsNotes
HBr / AcOH 33% HBr in Acetic AcidRT, 1–2 hStandard method. Harsh; may affect acid-sensitive side chains.[1]
TFMSA Trifluoromethanesulfonic acid / TFA0°C to RT"Hard" acid cleavage.[1] Very efficient.
Selective Hydrogenation

+ Zn(OAc)2 or Pyridine
RTAdvanced: Adding catalyst poisons (e.g., pyridine) can selectively inhibit the de-iodination while allowing Cbz cleavage, though optimization is required [2].

Safety & Stability

  • Light Sensitivity: Aryl iodides can undergo homolytic cleavage under UV light.[1] Store in amber vials.

  • Storage:

    
     is recommended for long-term storage to prevent slow de-iodination or oxidation.[1]
    
  • Toxicity: Like all halogenated aromatics, handle with gloves and in a fume hood.[1] Avoid inhalation of dust.[1]

References

  • Hydrodehalogenation during Hydrogenolysis

    • Source: organic-chemistry.org[1]

    • Context: Standard Pd/C hydrogenation reduces aryl halides.[1]

    • Link:[1]

  • Selective Deprotection Strategies

    • Source: Sakaitani, M., et al. "Selective transformation of N-benzyloxycarbonyl group."[1] J. Org.[1][3] Chem.

    • Context: Discusses methods to remove Cbz in the presence of sensitive groups.
    • Link: [J. Org.[1] Chem. Article (ACS)]([Link])

  • Palladium-Catalyzed Cross-Coupling on Amino Acids

    • Source: Gong, H., et al. "Palladium-catalyzed cross-coupling of 4-iodo-phenylalanine..."[1]

    • Context: Application of cross-coupling on phenylalanine derivatives.[1][4]

    • Link:

  • Compound Properties (L-Enantiomer Reference)

    • Source: ChemicalBook / PubChem[1]

    • Context: Physical property baseline for Cbz-4-iodo-Phe derivatives.[1]

    • Link:[1]

Sources

Exploratory

Precision Tools in Peptide Chemistry: The Strategic Utility of Cbz-4'-iodo-D-Phe

Topic: Potential applications of Cbz-4'-iodo-D-Phe in biochemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the landscape of modern...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Potential applications of Cbz-4'-iodo-D-Phe in biochemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern peptide therapeutics and structural biology, N-benzyloxycarbonyl-4-iodo-D-phenylalanine (Cbz-4'-iodo-D-Phe) represents a high-value "dual-function" building block. It transcends the role of a simple residue by serving as both a structural stabilizer and a reactive handle for late-stage diversification.

This guide analyzes the biochemical utility of Cbz-4'-iodo-D-Phe, focusing on its application in Diversity-Oriented Synthesis (DOS) via palladium-catalyzed cross-coupling, its critical role in LHRH (GnRH) antagonist design , and its specialized use in X-ray crystallography phasing . By leveraging the orthogonal stability of the Cbz group and the unique electronic properties of the iodine atom, researchers can access chemical spaces previously difficult to reach with standard Fmoc/Boc chemistry.

Chemical Profile & Strategic Advantages[1][2][3]

To effectively utilize Cbz-4'-iodo-D-Phe, one must understand the interplay between its three structural components.

The Cbz (Z) Protecting Group: Orthogonality in Catalysis

Unlike Fmoc (base-labile) or Boc (acid-labile), the Cbz group is removed via hydrogenolysis (H₂/Pd-C) or strong acids (HBr/AcOH).

  • Why it matters: The Cbz group is stable to basic conditions .[1][2][3] This is the critical enabler for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), which typically require aqueous base (Na₂CO₃, K₃PO₄). While Fmoc can undergo premature cleavage under these conditions, Cbz remains intact, preventing polymerization and side reactions.

The D-Configuration: Metabolic Armor

Incorporating the D-enantiomer (D-Phe) rather than the natural L-Phe confers resistance to chymotrypsin-like proteases, which cleave at the C-terminus of aromatic L-amino acids.

  • Bioactivity: D-amino acids often induce

    
    -turn conformations (specifically Type II' turns) in peptide backbones, locking bioactive peptides into high-affinity receptor-binding poses.
    
The 4'-Iodo Substituent: The Reactive "Trojan Horse"

The iodine atom at the para position is not merely a hydrophobic bulk; it is a weak C–I bond ready for activation.

  • Versatility: It serves as a leaving group for cross-coupling (Suzuki, Sonogashira, Heck) or a heavy atom for anomalous scattering in X-ray diffraction.

Core Application: Late-Stage Diversification via Cross-Coupling

The primary application of Cbz-4'-iodo-D-Phe is in the synthesis of biaryl peptide libraries. Traditional peptide synthesis is linear; however, by installing the iodo-handle, researchers can synthesize a single "parent" peptide and diverge it into dozens of analogs after chain assembly.

The "Handle" Strategy

The iodine atom allows for the formation of C–C, C–N, or C–S bonds on the intact peptide. This is particularly valuable for optimizing potency in peptidomimetics without re-synthesizing the entire backbone for every analog.

Protocol: Suzuki-Miyaura Coupling on Cbz-Protected Peptides

Objective: To convert a Cbz-4'-iodo-D-Phe residue within a peptide to a biaryl derivative (e.g., 4'-phenyl-D-Phe).

Experimental Workflow:

  • Preparation: Dissolve the Cbz-protected peptide (1.0 equiv) containing 4'-iodo-D-Phe in a degassed mixture of DME/H₂O (3:1).

  • Catalyst Addition: Add arylboronic acid (1.5 equiv), Na₂CO₃ (2.0 equiv), and a water-soluble palladium catalyst (e.g., Pd(OAc)₂ with TPPTS ligand or Pd(PPh₃)₄) (5 mol%).

  • Reaction: Heat to 80°C under Argon for 4–12 hours.

    • Note: The Cbz group survives this basic environment, whereas an Fmoc group would cleave.[1]

  • Work-up: Acidify to pH 3, extract with EtOAc, and purify via RP-HPLC.

  • Deprotection (Optional): Remove Cbz via catalytic hydrogenation (H₂, Pd/C) if the free amine is required for further coupling.

Data: Comparison of Protecting Group Stability in Suzuki Conditions

Protecting GroupReagent Conditions (Suzuki)Stability OutcomeConsequence
Cbz (Z) Na₂CO₃ / K₃PO₄ (pH 9-11), 80°CStable High yield of coupled product; no side reactions.
Fmoc Na₂CO₃ / K₃PO₄ (pH 9-11), 80°CUnstable Partial/Total cleavage; polymerization of peptide.
Boc Na₂CO₃ / K₃PO₄ (pH 9-11), 80°CStable Good stability, but removal requires TFA (acid sensitivity).
Visualization: Cross-Coupling Workflow

SuzukiCoupling Start Cbz-4'-iodo-D-Phe Peptide Intermediate Pd-Oxidative Addition Complex Start->Intermediate Activation (80°C) Reagents Aryl Boronic Acid Pd Catalyst Base (Na2CO3) Reagents->Intermediate Product Cbz-Biaryl-D-Phe Peptide Intermediate->Product Transmetallation & Reductive Elimination Deprotection Hydrogenolysis (H2, Pd/C) Product->Deprotection Optional Step Final Free Amine Biaryl Peptide Deprotection->Final - CO2, - Toluene

Caption: Logical flow of Suzuki-Miyaura cross-coupling utilizing the stability of the Cbz group to generate biaryl peptide libraries.

Medicinal Chemistry: LHRH Antagonist Development[6][7][8]

Luteinizing Hormone-Releasing Hormone (LHRH), also known as GnRH, controls the release of sex hormones.[4][5] Antagonists are critical for treating prostate cancer and endometriosis.

The Role of D-Phe Derivatives

First-generation antagonists caused severe histamine release. Second- and third-generation antagonists (e.g., Cetrorelix, Ganirelix) utilized D-amino acids at positions 6 and 1 to improve stability and reduce side effects.

  • Mechanism: Replacing Gly⁶ with a bulky D-aromatic residue (like D-Phe) stabilizes the "bioactive turn" conformation.

  • Utility of 4'-Iodo: The 4'-iodo-D-Phe residue is often used as a precursor to introduce lipophilic aryl groups (via the coupling described in Section 2) or as a bioisostere for 4'-chloro-D-Phe to modulate receptor binding affinity (

    
    ).
    
Visualization: LHRH Antagonist Structure Map

LHRH_Structure Pos1 Pos 1: Ac-D-Nal Pos2 Pos 2: D-4-Cl-Phe Pos1->Pos2 Pos3 Pos 3: D-Pal Pos2->Pos3 ... ... Pos3->... Pos6 Pos 6: D-X-Phe (Target for Cbz-4-I-D-Phe) Pos6->... Note Cbz-4'-iodo-D-Phe inserted here allows: 1. Pd-catalyzed library generation 2. Enhanced proteolytic stability 3. Reduced histamine release Pos6->Note Pos10 Pos 10: D-Ala-NH2 ...->Pos6 ...->Pos10

Caption: Structural map of a generic 3rd-generation LHRH antagonist highlighting Position 6 as the strategic insertion point for Cbz-4'-iodo-D-Phe.

Structural Biology & Radiopharmaceuticals

X-Ray Crystallography Phasing (SAD/SIR)

Solving the "phase problem" is the bottleneck in protein crystallography.

  • Anomalous Signal: Iodine (

    
    ) is a heavy atom with a strong anomalous scattering signal (
    
    
    
    at Cu K
    
    
    ).
  • Method: Incorporating 4'-iodo-D-Phe into a peptide ligand allows researchers to co-crystallize it with the target protein. The iodine signal is used to locate the ligand binding site and phase the diffraction data using Single-wavelength Anomalous Diffraction (SAD).

  • Why D-Phe? If the protein target recognizes a specific conformation (e.g., a turn), the D-enantiomer is required to mimic the bioactive state.

Radiopharmaceutical Tracers
  • Isotope Exchange: The non-radioactive 4'-iodo-D-Phe can undergo iodine exchange reactions to introduce

    
    I (SPECT imaging) or 
    
    
    
    I/
    
    
    I (Therapy).
  • Metabolic Stability: The D-configuration prevents rapid degradation by blood serum proteases, ensuring the radioactive payload reaches the tumor target (e.g., in LAT1 transporter targeting) before being metabolized.

References

  • Suzuki-Miyaura Coupling on Protected Peptides

    • Title: Synthesis of Fmoc-Protected Arylphenylalanines via Nonaqueous Suzuki-Miyaura Cross-Coupling Reactions.
    • Source: Vertex AI / PubMed (Abstract 1.1)
    • URL:[Link] (General reference for SMC on Phe derivatives).

  • Cbz Group Stability

    • Title: Cbz-Protected Amino Groups - Stability and Protocols.[3]

    • Source: Organic Chemistry Portal[3][6]

    • URL:[Link]

  • LHRH Antagonists & D-Amino Acids

    • Title: LHRH Antagonists - Holland-Frei Cancer Medicine.
    • Source: NCBI Bookshelf
    • URL:[Link]

  • Iodine in Crystallography

    • Title: Many ways to derivatize macromolecules and their crystals for phasing.[7]

    • Source: PMC - NIH
    • URL:[Link]

  • Radiolabeled Phenylalanine

    • Title: An Alternative and Expedient Synthesis of Radioiodin
    • Source: PMC - NIH
    • URL:[Link]

Sources

Foundational

Cbz-4'-iodo-D-Phe in Advanced Peptide Engineering: A Technical Guide to Late-Stage Functionalization and Structural Rigidification

Executive Summary The incorporation of unnatural amino acids into peptide sequences is a cornerstone of modern drug discovery, addressing the inherent limitations of native peptides such as proteolytic instability, rapid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of unnatural amino acids into peptide sequences is a cornerstone of modern drug discovery, addressing the inherent limitations of native peptides such as proteolytic instability, rapid clearance, and conformational flexibility. Among these engineered building blocks, Cbz-4'-iodo-D-phenylalanine (Cbz-4'-iodo-D-Phe) stands out as a highly versatile, multifunctional scaffold.

By combining stereochemical inversion (D-isomer), orthogonal N-terminal protection (Carboxybenzyl, Cbz), and a highly reactive transition-metal cross-coupling handle (4-iodo substitution), this amino acid enables complex late-stage functionalization (LSF), the synthesis of rigidified biaryl macrocycles, and direct radioiodination for molecular imaging. This whitepaper provides an in-depth mechanistic analysis and field-proven protocols for utilizing Cbz-4'-iodo-D-Phe in advanced peptide synthesis.

Chemical Rationale & Structural Dynamics

The utility of Cbz-4'-iodo-D-Phe is derived from the synergistic properties of its three structural modifications:

The D-Stereocenter: Proteolytic Evasion and Conformational Control

Native L-peptides are rapidly degraded by endogenous proteases (e.g., chymotrypsin, pepsin). The inversion of the


-carbon stereocenter to the D-configuration renders the adjacent amide bonds unrecognizable to most mammalian proteases, drastically increasing the plasma half-life of the resulting peptide therapeutic. Furthermore, D-amino acids are frequently used to induce specific secondary structures, such as stabilizing 

-turns in cyclic peptides, which is critical for target engagement.
The Orthogonal Cbz Protectant

While Fmoc and Boc are the standard N-


 protecting groups in Solid-Phase Peptide Synthesis (SPPS), the Carboxybenzyl (Cbz or Z) group offers a unique orthogonal axis. Cbz is highly stable to the acidic conditions (e.g., 95% Trifluoroacetic acid, TFA) used to cleave peptides from the resin and remove standard side-chain protecting groups (tBu, Trt, Pbf).
  • Mechanistic Insight: Incorporating Cbz-4'-iodo-D-Phe at the N-terminus allows chemists to cleave the fully synthesized, fully deprotected peptide from the resin while keeping the N-terminus masked. This is essential for downstream fragment condensation strategies or when preventing N-terminal degradation during harsh solution-phase cross-coupling reactions. The Cbz group is subsequently removed via catalytic hydrogenation (H

    
    , Pd/C) or strong acids (HF/HBr).
    
The 4-Iodo Electrophile: A Premier Cross-Coupling Handle

The carbon-iodine (C-I) bond is significantly weaker and more polarizable than C-Br or C-Cl bonds. This makes the 4-iodo-phenyl moiety an exceptional electrophile for the oxidative addition step in palladium- and copper-catalyzed cross-coupling reactions. It allows for milder reaction conditions, which is paramount when working with complex, fragile peptide macrostructures.

Core Applications in Peptide Engineering

Late-Stage Functionalization (LSF) via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling of 4-iodophenylalanine derivatives with aryl boronic acids is the most robust method for generating biaryl peptides [1]. This technique is used to synthesize Aggregation-Induced Emission (AIE) probes by coupling tetraphenylethene (TPE) to the peptide backbone, enabling stimulus-responsive optical tools [2].

Macrocyclization via Solid-Phase Borylation

To create rigid, natural-product-like architectures (e.g., arylomycin analogues), the 4-iodo group can be converted into a boronate ester directly on the solid support (Miyaura Borylation). The peptide is then cyclized via an intramolecular Suzuki coupling with another halogenated residue, forming a structurally locked biaryl bridge [1].

Radioiodination for PET/SPECT Imaging

For pharmacokinetic tracking and radiopharmaceutical development, the stable


I atom can be exchanged with radioactive isotopes (

I,

I, or

I) via copper-catalyzed isotopic exchange or through a trialkyltin precursor. This provides a direct route to radiolabeled peptide tracers without altering the molecule's native binding affinity [3].

G A SPPS Assembly (Fmoc Strategy) B Incorporate Cbz-4'-iodo-D-Phe A->B Coupling Reagents C On-Resin Cross-Coupling B->C Pd(0), Ligand Boronic Acid D TFA Cleavage (Cbz Retained) C->D Scavengers E Global Deprotection (Hydrogenation) D->E H2, Pd/C

Workflow of orthogonal peptide functionalization using Cbz-4'-iodo-D-Phe.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols emphasize the causality behind specific reagent selections.

Protocol 1: Microwave-Assisted On-Resin Suzuki-Miyaura Coupling

This protocol details the arylation of a resin-bound peptide containing Cbz-4'-iodo-D-Phe [4].

  • Resin Preparation: Swell the peptidyl-resin (e.g., Rink Amide, 0.1 mmol) in anhydrous Dichloromethane (DCM) and Dimethylformamide (DMF) for 30 minutes.

  • Catalyst & Ligand Assembly: In a highly controlled, oxygen-free environment (glovebox or Schlenk line), dissolve Pd

    
    (dba)
    
    
    
    (0.2 equiv) and SPhos (0.4 equiv) in degassed 1,2-dimethoxyethane (DME).
    • Causality: Degassing is absolute; ambient oxygen will rapidly oxidize the active Pd(0) species to inactive Pd(II). SPhos (a Buchwald biaryl phosphine) is selected because its steric bulk and electron-rich nature accelerate reductive elimination while strictly suppressing

      
      -hydride elimination and 
      
      
      
      -center epimerization.
  • Reagent Addition: Add the desired aryl boronic acid (3.0 equiv) and Potassium Fluoride (KF, 4.0 equiv) dissolved in degassed EtOH/H

    
    O.
    
    • Causality: KF is utilized instead of standard Na

      
      CO
      
      
      
      to provide a milder basic environment, preventing base-catalyzed side reactions (e.g., aspartimide formation) on the peptide backbone.
  • Microwave Irradiation: Transfer the mixture to the resin. Heat under microwave irradiation at 120 °C for 30 minutes.

  • Validation: Cleave a micro-aliquot using TFA/TIPS/H

    
    O (95:2.5:2.5) and analyze via LC-MS to confirm the mass shift corresponding to the biaryl product before proceeding to global cleavage.
    

G Pd0 Pd(0) Catalyst OA Oxidative Addition Pd0->OA + Cbz-D-Phe(4-I) TM Transmetalation OA->TM Pd(II) Intermediate RE Reductive Elimination TM->RE + Ar-B(OH)2 + Base RE->Pd0 Biaryl Product

Catalytic cycle of the Suzuki-Miyaura cross-coupling on the 4-Iodo-Phe scaffold.

Protocol 2: Solid-Phase Miyaura Borylation (Electrophile to Nucleophile Inversion)

This protocol converts the 4-iodo group into a boronate ester, setting the stage for macrocyclization [1].

  • Reagent Mixture: Suspend the Cbz-4'-iodo-D-Phe-containing resin in anhydrous DMSO. Add Bis(pinacolato)diboron (B

    
    pin
    
    
    
    , 4.0 equiv), PdCl
    
    
    (dppf) (0.05 equiv), and KOAc (6.0 equiv).
  • Reaction Conditions: Heat conventionally at 80 °C for 12 hours under an argon atmosphere.

    • Causality: KOAc is deliberately chosen as a weak base. Stronger bases would inadvertently catalyze the Suzuki coupling between the newly formed boronate ester and the remaining unreacted aryl iodides, leading to catastrophic inter-chain dimerization on the resin.

  • Washing: Wash extensively with DMSO, DCM, and MeOH to remove palladium black and excess boron reagents.

Quantitative Reaction Metrics

The following table summarizes the comparative efficiencies of various cross-coupling methodologies applied to the 4-iodo-phenylalanine scaffold, providing benchmarks for experimental design.

Reaction TypeCatalyst / Ligand SystemCoupling PartnerOptimal ConditionsAverage Yield / PurityKey Mechanistic Advantage
Suzuki-Miyaura Pd

(dba)

/ SPhos
Aryl boronic acids120 °C (MW), 30 min>85% purityRapid late-stage arylation; SPhos prevents epimerization.
Miyaura Borylation PdCl

(dppf) / KOAc
Bis(pinacolato)diboron80 °C (Heat), 12 h>90% conversionInverts reactivity (electrophile to nucleophile) for cyclization.
Sonogashira Pd(PPh

)

Cl

/ CuI
Terminal alkynes25 °C (RT), 2 h>80% yieldEnables subsequent azide-alkyne "click" chemistry.
Radioiodination Cu(I) / Sn-precursorNa[

I] or Na[

I]
100 °C (Heat), 15 min>94% RCYDirect isotopic exchange for high-affinity PET/SPECT imaging.

Note: Yields represent typical solid-phase conversions monitored via LC-MS post-cleavage.

Conclusion

Cbz-4'-iodo-D-Phe is far more than a simple structural variant; it is a highly engineered node for chemical diversification. By leveraging its D-stereochemistry for biological stability, its Cbz group for orthogonal protection, and its iodine atom for palladium-catalyzed cross-coupling, peptide chemists can construct complex, rigidified, and functionalized architectures that bridge the gap between traditional biologics and small-molecule therapeutics.

References

  • Afonso, A., Feliu, L., & Planas, M. (2010). Biaryl Peptides from 4-Iodophenylalanine by Solid-Phase Borylation and Suzuki–Miyaura Cross-Coupling. European Journal of Organic Chemistry, 2010(8), 1461-1468.[Link]

  • Antoniou, A. I., Pesenti, M., Crespi, S., Shenoy, D. S., Penconi, M., Bossi, A., & Pellegrino, S. (2024). Aggregation-Induced Enhanced Emission of Tetraphenylethene-phenylalanine Hybrids: Synthesis and Characterization. The Journal of Organic Chemistry, 89(7), 4733-4740.[Link]

  • Vaidyanathan, G., McDougald, D., Grasfeder, L. L., Zalutsky, M. R., & Chin, B. B. (2011). An alternative and expedient synthesis of radioiodinated 4-iodophenylalanine. Applied Radiation and Isotopes, 69(10), 1401-1406.[Link]

  • Willemse, T., Schepens, W., van Vlijmen, H. W. T., Maes, B. U. W., & Ballet, S. (2017). The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. Catalysts, 7(3), 74.[Link]

Exploratory

Solubility and stability of Cbz-4'-iodo-D-Phe in different solvents

Topic: Solubility and Stability of Cbz-4'-iodo-D-Phe in Different Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, and Process Engineers in Peptide Chemistry Executive Summary: Cr...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility and Stability of Cbz-4'-iodo-D-Phe in Different Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, and Process Engineers in Peptide Chemistry

Executive Summary: Critical Handling Parameters

Cbz-4'-iodo-D-Phe (N-Carbobenzyloxy-4-iodo-D-phenylalanine) is a specialized chiral building block used in the synthesis of bioactive peptides and peptidomimetics. Its utility lies in the 4-iodo substituent, which serves as a handle for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) or radio-iodination.

However, this compound presents two distinct stability challenges that distinguish it from standard amino acids:

  • Photolability: The aryl carbon-iodine (C–I) bond is susceptible to homolytic cleavage under UV/visible light.

  • Deprotection Incompatibility: Standard catalytic hydrogenation (H₂/Pd-C) used to remove the Cbz group will simultaneously dehalogenate the aromatic ring, destroying the iodine handle.

This guide provides the physicochemical baseline, solubility data, and validated protocols to handle these risks effectively.

Part 1: Physicochemical Profile[1]

Understanding the molecular architecture is the first step to predicting solvent interaction.[1]

PropertyValue / Description
Chemical Name N-Carbobenzyloxy-4-iodo-D-phenylalanine
Abbreviation Z-D-Phe(4-I)-OH
CAS Number 220400-04-4 (L-isomer analog ref: 24250-85-9)
Molecular Formula C₁₇H₁₆INO₄
Molecular Weight ~425.22 g/mol
Predicted LogP ~3.8 – 4.2 (Hydrophobic)
pKa (Carboxyl) ~3.5 – 4.0
Appearance White to off-white crystalline powder

Part 2: Solubility Analysis

Solvent Compatibility Matrix

The solubility of Cbz-4'-iodo-D-Phe is governed by the lipophilic Cbz group and the hydrophobic iodophenyl core. It follows "like dissolves like" principles, favoring polar aprotic and moderately polar organic solvents.

Solvent ClassRepresentative SolventsSolubility RatingApplication Context
Polar Aprotic DMF, DMSO, NMPHigh (>100 mg/mL)Primary Choice. Ideal for SPPS coupling and stock solutions.
Chlorinated DCM, ChloroformGood (50–100 mg/mL)Used in solution-phase synthesis and liquid-liquid extraction.
Esters/Ethers Ethyl Acetate, THFModerate (10–50 mg/mL)Good for workup/crystallization. Solubility increases with heat.[2]
Alcohols Methanol, EthanolModerate Soluble, but potential for transesterification if catalyzed.
Aqueous Water, PBSInsoluble (<0.1 mg/mL)Precipitates immediately. Soluble only as a salt at high pH (>8.5).
Protocol: Gravimetric Solubility Determination

Do not rely on literature values alone. Batch-to-batch crystal morphology variations can affect dissolution rates. Use this self-validating protocol.

  • Preparation: Weigh 50 mg of Cbz-4'-iodo-D-Phe into a 2 mL amber vial (to protect from light).

  • Addition: Add 250 µL of the target solvent (e.g., DMF).

  • Agitation: Vortex for 60 seconds.

    • If clear: Solubility > 200 mg/mL.

    • If solid remains:[3] Add solvent in 100 µL increments, vortexing between additions, until clear.

  • Calculation:

    
    
    
  • Validation: Filter the solution through a 0.45 µm PTFE filter and analyze via HPLC to confirm no degradation occurred during dissolution.

Part 3: Stability & Degradation Mechanisms

The Hydrogenolysis Trap (Critical)

The Cbz (Z) group is traditionally removed via catalytic hydrogenation (H₂, Pd/C). This method is forbidden for Cbz-4'-iodo-D-Phe.

  • Mechanism: Palladium catalyzes the oxidative addition of hydrogen into the C–I bond, replacing the iodine with hydrogen (hydrodehalogenation).

  • Result: You isolate H-D-Phe-OH (Phenylalanine), losing the critical iodine modification.

  • Correct Protocol: Use Acidolysis .

    • Reagents: 33% HBr in Acetic Acid or Thioanisole/TFA/TFMSA.

    • Condition: Room temperature, 1–2 hours.

Photostability (The Iodine Risk)

Aryl iodides are weak chromophores that can undergo homolysis under ambient light, generating an aryl radical that abstracts hydrogen from the solvent.

  • Half-life: In dilute solution under direct sunlight, degradation can be observed within hours.

  • Prevention: All solutions must be handled in amber glassware or wrapped in aluminum foil.

Racemization

While Cbz derivatives are generally resistant to racemization compared to activated esters, the risk increases in the presence of tertiary bases (e.g., TEA, DIPEA) during coupling.

  • Risk Factor: High base concentration + Polar solvent (DMF) + Heat.

  • Mitigation: Use weak bases (Collidine) or maintain low temperature (0°C) during the activation step.

Part 4: Visualizing the Workflow

The following diagram illustrates the decision logic for solvent selection and the critical divergence in deprotection strategies.

G Start Start: Cbz-4'-iodo-D-Phe Solid SolventCheck Select Solvent System Start->SolventCheck Deprotection Select Deprotection Method Start->Deprotection Next Step PolarAprotic DMF / DMSO / NMP (High Solubility) SolventCheck->PolarAprotic Peptide Coupling Chlorinated DCM / Chloroform (Moderate Solubility) SolventCheck->Chlorinated Extraction Aqueous Water / Buffer (Insoluble - Precipitates) SolventCheck->Aqueous Avoid Hydrogenation Catalytic Hydrogenation (H2, Pd/C) Deprotection->Hydrogenation Standard Protocol Acidolysis Acidolysis (HBr/AcOH or TFA/TFMSA) Deprotection->Acidolysis Correct Protocol Result_Bad FAILURE: De-iodination occurs (Product: H-D-Phe-OH) Hydrogenation->Result_Bad C-I Bond Cleavage Result_Good SUCCESS: Iodine Intact (Product: H-D-Phe(4-I)-OH) Acidolysis->Result_Good Cbz Removal Only

Figure 1: Decision matrix for solvent selection and deprotection strategy. Note the critical failure point at catalytic hydrogenation.

Part 5: Recommended Experimental Protocols

HPLC Purity & Stability Assay

To monitor stability in solution over time (e.g., checking for de-iodination or racemization), use this standardized gradient.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (Aromatic ring) and 220 nm (Amide bond).

  • Expected Retention: Cbz-4'-iodo-D-Phe will elute significantly later than unsubstituted Cbz-Phe due to the hydrophobicity of the iodine atom.

Storage Best Practices
  • Solid State: Store at -20°C in a desiccator. Ensure the vial is amber-colored.

  • In Solution:

    • DMF/DMSO: Stable for 24-48 hours at Room Temp if kept dark.

    • Avoid: Do not store in basic solutions (pH > 8) for prolonged periods to prevent racemization.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Solubility of N-Cbz-L-Cysteine in Organic Solvents. (Extrapolated solubility trends for Cbz-amino acids).

  • ChemicalBook. (2026). L-4-Iodophenylalanine Chemical Properties and Safety. (Physicochemical data for 4-iodo-Phe core).

  • National Institutes of Health (NIH). (2023). Synthesis and explosion hazards of 4-Azido-L-phenylalanine. (Discusses light sensitivity and stability of aryl-substituted phenylalanine derivatives).

  • Bachem. (2021). Peptide Solubility and Handling Guidelines. (General protocols for hydrophobic amino acid dissolution).

  • Sigma-Aldrich. (2025).[4] 4-Iodo-L-phenylalanine Product Specification. (Storage conditions and stability data).

Sources

Foundational

Technical Guide: Cbz-4'-iodo-D-Phe in Medicinal Chemistry

This guide provides a technical deep-dive into N-Carbobenzyloxy-4-iodo-D-phenylalanine (Cbz-4-iodo-D-Phe) , a specialized amino acid building block that serves as a high-value "warhead" in medicinal chemistry. It bridges...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical deep-dive into N-Carbobenzyloxy-4-iodo-D-phenylalanine (Cbz-4-iodo-D-Phe) , a specialized amino acid building block that serves as a high-value "warhead" in medicinal chemistry. It bridges the gap between standard peptide synthesis and late-stage diversity-oriented derivatization.

A Strategic Scaffold for Peptidomimetics and Diversity-Oriented Synthesis

Executive Summary: The "Privileged" Scaffold

Cbz-4-iodo-D-Phe is not merely a protected amino acid; it is a bifunctional molecular handle . In the hands of a medicinal chemist, it offers two distinct strategic advantages:

  • The "D" Configuration: It introduces specific conformational constraints (often inducing

    
    -turns) and confers proteolytic resistance, extending the half-life of peptide therapeutics.
    
  • The 4'-Iodo "Warhead": The para-iodine atom acts as a highly reactive handle for Palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck), allowing for the late-stage introduction of complex pharmacophores, fluorescent tags, or radiolabels without rebuilding the peptide backbone.

This guide details the physicochemical properties, synthetic utility, and critical experimental protocols required to deploy this scaffold effectively.

Structural & Physicochemical Profile

The utility of Cbz-4-iodo-D-Phe lies in the precise balance between its robust protecting group and its reactive side chain.

PropertySpecificationMedicinal Chemistry Significance
Formula

Moderate MW allows integration into larger peptides without solubility crashing.
MW 425.22 g/mol --
CAS 220400-04-4 (L-isomer ref; D-isomer analog)Note: Verify stereochemistry explicitly; D-isomer is often custom-synthesized or special order.
Configuration D-Enantiomer Induces "reverse turn" structures; evades recognition by endogenous L-proteases (e.g., chymotrypsin).
Protecting Group Cbz (Z) Acid-stable (survives TFA). Critical: Requires specialized removal to prevent deiodination (see Section 5).
Reactive Handle Aryl Iodide (Ar-I) High reactivity in Pd(0) cycles; superior to Ar-Br or Ar-Cl for mild, room-temperature couplings.

Strategic Workflow: Diversity-Oriented Synthesis (DOS)

The primary application of this building block is to generate libraries of analogs from a single precursor. Instead of synthesizing 50 different peptides, a chemist synthesizes one peptide containing 4-iodo-D-Phe and diversifies it.

Visualization: The Functionalization Landscape

The following diagram illustrates the divergent pathways accessible from the Cbz-4-iodo-D-Phe scaffold.

G Start Cbz-4-iodo-D-Phe (Scaffold) Suzuki Suzuki-Miyaura (Ar-B(OH)2) Start->Suzuki Sono Sonogashira (Terminal Alkyne) Start->Sono Heck Heck (Olefin) Start->Heck Radio Radioiodination (I-123 / I-124) Start->Radio Biaryl Biaryl Peptides (High Affinity) Suzuki->Biaryl Fluoro Fluorescent Probes (Imaging) Suzuki->Fluoro Alkyne Stapled Peptides (Conformational Lock) Sono->Alkyne Heck->Fluoro Tracer SPECT/PET Tracers (Diagnostics) Radio->Tracer

Figure 1: Divergent synthetic pathways utilizing the 4-iodo handle. The iodine atom allows for "plug-and-play" functionalization.

Critical Protocol: Preventing Deiodination (Trustworthiness)

A common failure mode when using Cbz-4-iodo-D-Phe is the unintentional removal of the iodine atom during Cbz deprotection.

  • The Trap: Standard catalytic hydrogenolysis (

    
    ) is the textbook method for removing Cbz groups.[1] However, Pd/C is also an excellent catalyst for hydrodehalogenation , rapidly stripping the iodine to yield unsubstituted Phenylalanine.
    
  • The Solution: Use acidolytic cleavage or nucleophilic scavengers.

Recommended Deprotection Protocol (Iodine-Safe)

Method A: Acidolytic Cleavage (HBr/AcOH) This method relies on acid strength rather than reduction, preserving the Ar-I bond.

  • Preparation: Dissolve the Cbz-protected substrate (1.0 eq) in a minimal volume of glacial acetic acid.

  • Reaction: Add 33% HBr in acetic acid (10-20 eq) dropwise at 0°C.

  • Incubation: Stir at room temperature for 30–60 minutes. Monitor by HPLC/MS (Look for loss of +134 Da [Cbz] without loss of -127 Da [Iodine]).

  • Workup: Precipitate the peptide/amino acid by adding cold diethyl ether (10x volume). Centrifuge and wash the pellet 3x with ether to remove benzyl bromide byproducts.

Method B: Thiol-Mediated "Push-Pull" (Mild) Ideal for substrates sensitive to strong acids.

  • Reagents: Dissolve substrate in DMF. Add Thioanisole (scavenger) and Trifluoroacetic Acid (TFA) or use a specialized cocktail like 2-mercaptoethanol/K2CO3 (if base stable).

  • Mechanism: The sulfur nucleophile attacks the benzyl cation generated by the acid, preventing back-alkylation and avoiding any reductive environment that would threaten the iodine.

Experimental Protocol: On-Resin Suzuki-Miyaura Coupling

This protocol describes the "Late-Stage Diversification" of a peptide containing 4-iodo-D-Phe. This is superior to solution phase coupling as it allows excess reagents to be washed away.

Reagents:

  • Resin: Peptidyl-resin containing 4-iodo-D-Phe (Fmoc-SPPS generated).

  • Catalyst:

    
     (Tetrakis) or 
    
    
    
    + SPhos (for difficult couplings).
  • Boronic Acid: Aryl-boronic acid (5.0 eq).

  • Base:

    
     (aqueous).
    
  • Solvent: DMF/EtOH/H2O (9:1:1) - Water is crucial for the Suzuki mechanism.

Step-by-Step:

  • Degassing: Place the resin in a reaction vessel. Sparge the solvent mixture with Argon for 15 minutes to remove

    
     (Oxygen kills the Pd(0) catalyst).
    
  • Pre-Activation: Dissolve the Boronic Acid (5 eq) and Base (10 eq) in the degassed solvent.

  • Catalyst Addition: Add the Pd catalyst (0.1 - 0.2 eq) to the resin. Note: Handle Pd(0) quickly or in a glovebox if possible.

  • Coupling: Add the Boronic Acid/Base solution to the resin. Seal under Argon.[2]

  • Conditions: Shake at 60°C for 4–16 hours . (Microwave irradiation: 80°C for 20 mins improves yield significantly).

  • Washing: Filter resin.[3] Wash extensively with DMF (x5), Sodium Diethyldithiocarbamate (0.5% in DMF, to remove Pd black), DCM (x5), and MeOH (x3).

  • Validation: Cleave a micro-sample (TFA/TIS/H2O) and analyze by LC-MS. The mass shift should correspond to the added aryl group minus the iodine (

    
    ).
    

Logic of Application: Peptidomimetic Design

When should you reach for Cbz-4-iodo-D-Phe? Use the following decision logic to guide your SAR (Structure-Activity Relationship) campaigns.

SAR Problem Hit Peptide (Low Stability / Potency) DScan D-Amino Acid Scan Problem->DScan D_Phe D-Phe Position Identified (Maintains/Improves Binding) DScan->D_Phe If Active Sub Substitute with 4-iodo-D-Phe D_Phe->Sub Coupling Cross-Coupling Library (Suzuki/Sonogashira) Sub->Coupling Result Lead Candidate (Protease Resistant + New Binding Interactions) Coupling->Result

Figure 2: SAR Decision Tree. The scaffold is best deployed after identifying a permissive turn region in a peptide sequence.

Radiopharmaceutical Applications

Beyond synthesis, the iodine atom allows for direct isotopic exchange.

  • Exchange Labeling: The non-radioactive I-127 can be swapped for I-123 (SPECT) or I-124 (PET) using Cu(I)-catalyzed nucleophilic exchange.

  • Therapy: I-131 labeling allows the peptide to serve as a radiotherapeutic agent.

  • Mechanism: The D-configuration stabilizes the peptide in the bloodstream, allowing it to reach the target (e.g., tumor receptors) before degradation, while the radioactive iodine provides the signal or cytotoxic payload.

References

  • Chem-Impex International. Acetyl-4-iodo-D-phenylalanine: Applications in Peptide Synthesis and Diagnostics.

  • Nobel Prize Committee. The Nobel Prize in Chemistry 2010: Palladium-Catalyzed Cross Couplings in Organic Synthesis. Nobelprize.org.

  • Boc Sciences. 4-Iodo-L-phenylalanine and D-isomer derivatives in polymer and scaffold synthesis.

  • Scientific Update. To Deprotect and Serve: Strategies for Cbz Removal in Sensitive Substrates. (Discusses Thiol-mediated deprotection vs Hydrogenolysis).

  • Greentech. Green Chemistry: Cbz deprotection conditions and screening of catalysts. (Highlights risks of Pd/C with halides).

  • BenchChem. Technical Guide to the Cbz Protecting Group: Stability and Deprotection Protocols.

  • National Institutes of Health (NIH). Synthesis and explosion hazards of 4-Azido-L-phenylalanine (Comparison to 4-iodo-Phe cross-coupling utility).

Sources

Exploratory

Harnessing Cbz-4'-iodo-D-Phe in Peptidomimetics: A Technical Guide to Modulating Biological Activity

Executive Summary The integration of non-proteinogenic amino acids into peptide backbones represents a cornerstone of modern drug discovery, enabling the rational design of therapeutics with enhanced stability, selectivi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of non-proteinogenic amino acids into peptide backbones represents a cornerstone of modern drug discovery, enabling the rational design of therapeutics with enhanced stability, selectivity, and pharmacokinetic profiles. Among these, Cbz-4'-iodo-D-phenylalanine (N-benzyloxycarbonyl-4-iodo-D-phenylalanine) stands out as a highly specialized building block. By combining a lipophilic N-terminal protecting/capping group (Cbz) with a heavy halogen-substituted D-amino acid, researchers can dramatically alter a peptide's biological activity.

This whitepaper explores the mechanistic causality behind incorporating Cbz-4'-iodo-D-Phe into bioactive peptides, detailing its role in modulating G-protein coupled receptors (GPCRs), inhibiting metalloproteases, and serving as a versatile precursor for radiopharmaceuticals [1].

Mechanistic Insights: The Physicochemical Triad

The biological utility of Cbz-4'-iodo-D-Phe is driven by a triad of structural modifications, each contributing to a specific pharmacological outcome:

  • The D-Stereocenter (Chiral Inversion): Natural L-peptides are highly susceptible to endogenous proteolytic degradation. Inverting the stereocenter to the D-configuration not only confers enzymatic resistance but also alters the spatial trajectory of the side chain. In reverse-turn pharmacophores (such as the His-Phe-Arg-Trp motif of melanocortins), this specific orientation is critical for receptor activation [2].

  • Para-Iodo Substitution (Halogen Bonding & Steric Bulk): Iodine is the heaviest stable halogen, characterized by high polarizability and a distinct "sigma-hole" (a region of positive electrostatic potential). This allows the 4'-iodo group to participate in highly directional halogen bonding with electron-rich donors (e.g., oxygen or nitrogen atoms in the receptor pocket). Furthermore, the substantial van der Waals radius of iodine introduces steric bulk that can force a receptor into a specific conformational state, often converting an agonist into a competitive antagonist [3].

  • Cbz Capping (Lipophilicity & Pocket Anchoring): The benzyloxycarbonyl (Cbz) group is not merely a synthetic protecting group; in medicinal chemistry, it serves as an active pharmacophore. It increases the overall lipophilicity (LogP) of the peptide, enhancing membrane permeability. In enzyme inhibition (e.g., zinc-dependent aminopeptidases), the Cbz group mimics a peptide bond while anchoring the molecule into hydrophobic sub-pockets (like the S1 pocket) [4].

Core Biological Applications

Modulation of Melanocortin Receptors (MC3R/MC4R)

The melanocortin system is a primary target for metabolic and obesity-related drug development. Endogenous agonists share a core tetrapeptide sequence. Extensive structure-activity relationship (SAR) studies have demonstrated that modifying the D-Phe position with a para-iodo substituent acts as a "molecular switch."

When a bulky, lipophilic cap (analogous to Cbz or acyl groups) is combined with D-Phe(4-I), the resulting peptide exhibits mixed pharmacology . The steric clash and altered


 stacking interactions in the binding pocket convert the ligand into a potent, competitive antagonist (or partial agonist) at the MC3R subtype, while retaining full nanomolar agonist potency at the MC4R subtype [2]. This differentiation is critical for isolating specific metabolic pathways in vivo.
Targeted Enzyme Inhibition

In the development of protease inhibitors, Cbz-4'-iodo-D-Phe derivatives are highly effective against zinc-dependent exopeptidases. The Cbz group protects the N-terminus from cleavage, while the 4-iodo-D-phenylalanine side chain is perfectly contoured to fit into the hydrophobic S1' pocket of the enzyme. The iodine atom frequently forms halogen bonds with conserved tyrosine or phenylalanine residues lining the active site, locking the enzyme in an inactive state[4].

Radiopharmaceuticals and Cross-Coupling

Beyond direct receptor modulation, the aryl iodide moiety is a privileged handle for downstream functionalization. It allows for direct radioiodination (


I or 

I) for targeted cancer imaging (e.g., PSMA ligands for prostate cancer). Alternatively, it serves as a substrate for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) to attach complex fluorophores or chelators without disrupting the peptide backbone [1].

Quantitative Data: Impact of Halogenation

The following table summarizes the pharmacological impact of substituting the D-Phe residue in a standard melanocortin tetrapeptide template. Notice how the progression to the heavier, more polarizable iodine atom fundamentally shifts the functional activity at MC3R.

Ligand Modification (Position 2)MC3R Activity TypeMC3R EC

/ K

(nM)
MC4R Activity TypeMC4R EC

(nM)
D-Phe (Unsubstituted)Full Agonist150 ± 30Full Agonist12 ± 2
D-Phe(4'-Fluoro)Full Agonist53 ± 10Full Agonist8 ± 1
D-Phe(4'-Chloro)Partial Agonist110 ± 25Full Agonist15 ± 3
D-Phe(4'-Iodo) Antagonist K

= 260 ± 40
Full Agonist 18 ± 4

Data synthesized from established SAR profiles of halogenated melanocortin tetrapeptides [2].

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the synthesis and validation of peptides containing Cbz-4'-iodo-D-Phe must follow a rigorous, self-validating workflow.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) & Cbz-Capping

Objective: Synthesize a Cbz-4'-iodo-D-Phe terminated peptide using orthogonal protection strategies.

  • Resin Preparation: Swell 0.1 mmol of Rink Amide MBHA resin in N,N-dimethylformamide (DMF) for 30 minutes to ensure uniform accessibility of reaction sites.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Chain Elongation: For each standard amino acid, couple using 4 equivalents of Fmoc-AA-OH, 4 eq of HBTU, and 8 eq of N,N-diisopropylethylamine (DIEA) in DMF for 45 minutes. Causality: HBTU prevents racemization while ensuring rapid amide bond formation.

  • N-Terminal Capping with Cbz-4'-iodo-D-Phe:

    • After the final Fmoc deprotection, add 3 equivalents of Cbz-4'-iodo-D-Phe-OH .

    • Use DIC (diisopropylcarbodiimide) and Oxyma Pure (3 eq each) to minimize steric hindrance during the coupling of this bulky unnatural amino acid. React for 2 hours.

  • Cleavage & Global Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/H

    
    O (95:2.5:2.5) for 2 hours. Validation step: The Cbz group is generally stable to standard TFA cleavage, ensuring the N-terminal cap remains intact.
    
  • Purification: Precipitate in cold diethyl ether, centrifuge, and purify via Preparative RP-HPLC (C18 column, gradient of 0.1% TFA in water/acetonitrile). Validate mass via LC-MS.

Protocol 2: In Vitro cAMP Functional Assay

Objective: Validate the biological activity (agonist vs. antagonist) of the synthesized peptide.

  • Cell Culture: Seed HEK-293 cells stably expressing the target GPCR (e.g., MC3R or MC4R) and a cAMP-responsive

    
    -galactosidase reporter gene into 96-well plates.
    
  • Ligand Incubation: Incubate cells with serial dilutions of the Cbz-4'-iodo-D-Phe peptide (10

    
     to 10
    
    
    
    M) for 6 hours at 37°C.
    • For Antagonist Assays: Co-incubate with a fixed EC

      
       concentration of a known agonist (e.g., MTII) to measure competitive displacement (Schild analysis).
      
  • Detection: Lyse cells and add a luminescent

    
    -galactosidase substrate. Measure luminescence using a microplate reader.
    
  • Data Analysis: Plot dose-response curves using non-linear regression to determine EC

    
     (agonism) or pA
    
    
    
    (antagonism).

Visualizations

Workflow: Synthesis and Validation

The following diagram illustrates the logical progression from peptide design to functional validation, emphasizing the critical checkpoints required for reproducible drug development.

Workflow Design Peptide Design (Sequence & Cbz-D-Phe(4-I)) SPPS Solid-Phase Peptide Synthesis (Fmoc Strategy) Design->SPPS Capping N-Terminal Capping (Cbz-4'-iodo-D-Phe-OH) SPPS->Capping Cleavage TFA Cleavage & Deprotection Capping->Cleavage Purification RP-HPLC Purification & LC-MS Validation Cleavage->Purification Validation In Vitro Functional Assay (cAMP / Reporter Gene) Purification->Validation

Figure 1: End-to-end workflow for the synthesis and validation of Cbz-4'-iodo-D-Phe peptides.

Mechanism of Action: GPCR Antagonism

This diagram maps the signaling pathway modulated by the incorporation of the 4'-iodo-D-Phe residue, demonstrating how steric bulk and halogen bonding attenuate the standard GPCR cascade.

Pathway Ligand Cbz-D-Phe(4-I) Peptide (Competitive Antagonist) Receptor Target GPCR (e.g., MC3R) Ligand->Receptor Binds Hydrophobic Pocket (Halogen Bonding) GProtein Gs Protein Complex (Inactive State) Receptor->GProtein Blocks Activation AC Adenylate Cyclase GProtein->AC Fails to Stimulate cAMP cAMP Production (Attenuated) AC->cAMP Reduced Catalysis PKA Protein Kinase A (PKA) cAMP->PKA Decreased Activation

Figure 2: GPCR signaling attenuation via Cbz-4'-iodo-D-Phe peptide competitive antagonism.

References

  • Sharma, K. K., et al. (2024). "Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery." Journal of Medicinal Chemistry. Available at:[Link]

  • Proneth, B., et al. (2008). "Melanocortin Tetrapeptide Ac-His-DPhe-Arg-Trp-NH2 Modified at the Para Position of the Benzyl Side Chain (DPhe): Importance for Mouse Melanocortin-3 Receptor Agonist versus Antagonist Activity." Journal of Medicinal Chemistry. Available at:[Link]

  • Holder, J. R., et al. (2013). "Structure-Activity Relationships of Peptides Incorporating a Bioactive Reverse-Turn Heterocycle at the Melanocortin Receptors." Journal of Medicinal Chemistry. Available at:[Link]

  • Huang, K., et al. (2005). "Crystal structures of human glutaminyl cyclase, an enzyme responsible for protein N-terminal pyroglutamate formation." Proceedings of the National Academy of Sciences. Available at:[Link]

Protocols & Analytical Methods

Method

Protocol for Incorporating Cbz-4'-iodo-D-Phe into Peptides

Abstract This application note details the strategic incorporation of N-benzyloxycarbonyl-4-iodo-D-phenylalanine (Cbz-4'-iodo-D-Phe) into peptide sequences. While the 4'-iodo substituent serves as a critical handle for p...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the strategic incorporation of N-benzyloxycarbonyl-4-iodo-D-phenylalanine (Cbz-4'-iodo-D-Phe) into peptide sequences. While the 4'-iodo substituent serves as a critical handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira) or as a hydrophobic probe in Structure-Activity Relationship (SAR) studies, the Cbz protecting group presents a unique chemoselectivity challenge. Standard catalytic hydrogenolysis used to remove Cbz groups will concurrently reduce the aryl iodide to a phenyl ring, destroying the functional handle. This guide provides validated protocols for solid-phase incorporation (as an N-terminal cap) and solution-phase synthesis, with a specific focus on chemoselective Cbz deprotection methods that preserve the aryl iodide integrity.

Part 1: Strategic Planning & Chemical Logic

The "De-iodination Trap"

The primary failure mode in working with Cbz-4'-iodo-D-Phe is the incompatibility of the iodine atom with standard Cbz removal conditions.

  • Standard Method:

    
     (Hydrogenolysis).
    
  • Result: Cleaves Cbz AND reduces Aryl-I

    
     Aryl-H.
    
  • Solution: Use orthogonal deprotection strategies (Acidolysis or Nucleophilic Scavenging) or utilize the residue strictly as a permanent N-terminal cap.

Incorporation Strategy Matrix
Application GoalRecommended StrategyKey Constraint
N-Terminal Cap Solid Phase (SPPS) Cbz remains on the peptide after TFA cleavage.[1]
Internal Residue Solution Phase Requires orthogonal Cbz removal (e.g., Thiol-mediated) before next coupling.
Cross-Coupling Precursor SPPS or Solution Perform Pd-catalyzed coupling before any attempted Cbz removal if possible.

Part 2: Solid Phase Incorporation Protocol (N-Terminal Capping)

Context: This protocol assumes the peptide chain has been assembled on resin using standard Fmoc chemistry, and Cbz-4'-iodo-D-Phe is the final N-terminal residue.

Materials
  • Resin: Rink Amide or Wang Resin (pre-loaded with peptide sequence).

  • Amino Acid: Cbz-4'-iodo-D-Phe-OH (2.5 – 5.0 equivalents relative to resin loading).

  • Coupling Reagents: DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyano(hydroxyimino)acetate). Alternatively: HATU/DIPEA.

  • Solvent: DMF (N,N-Dimethylformamide), peptide synthesis grade.

Step-by-Step Procedure
  • Fmoc Deprotection (Penultimate Residue):

    • Treat resin with 20% Piperidine in DMF (

      
       min).
      
    • Wash resin: DMF (

      
       min), DCM (
      
      
      
      min), DMF (
      
      
      min).
    • QC Check: Perform Kaiser test (ninhydrin) to ensure free amines are present (Blue beads).

  • Activation & Coupling:

    • Dissolve: In a glass vial, dissolve Cbz-4'-iodo-D-Phe-OH (3 eq.) and Oxyma Pure (3 eq.) in minimal DMF.

    • Activate: Add DIC (3 eq.) to the mixture. Allow to pre-activate for 2–3 minutes.

    • Transfer: Add the activated solution to the resin-bound peptide.

    • Incubate: Shake or vortex at room temperature for 60–90 minutes. Note: D-amino acids and bulky iodinated side chains may require longer coupling times than standard L-Phe.

  • Monitoring:

    • Perform Kaiser test.

      • Colorless/Yellow: Coupling complete.

      • Blue: Incomplete. Retreatment required (Double Coupling).

  • Resin Cleavage (Final Step):

    • Wash resin thoroughly with DMF and DCM. Dry under nitrogen.

    • Cleavage Cocktail: TFA/TIS/H2O (95:2.5:2.5 v/v). Avoid thiols like EDT if possible, or use minimal amounts, as they can sometimes interact with aryl halides under harsh acidic conditions, though generally safe.

    • Incubate for 2–3 hours.

    • Precipitate filtrate in cold diethyl ether.

    • Result: The Cbz group is stable to TFA. The final peptide is Cbz-4'-iodo-D-Phe-Peptide-OH/NH2 .

Part 3: Solution Phase Synthesis & Chemoselective Deprotection

Context: If the Cbz group must be removed to extend the peptide chain (making Cbz-4'-iodo-D-Phe an intermediate), you cannot use catalytic hydrogenation. Use one of the following methods.

Method A: Thiol-Mediated Nucleophilic Deprotection (Recommended)

High Chemoselectivity: Removes Cbz without touching the Iodine.

Mechanism: Soft nucleophilic attack by the thiol on the benzylic carbon of the carbamate.

  • Reagents: 2-Mercaptoethanol (5–10 eq.),

    
     (2–3 eq.).
    
  • Solvent: DMAc (N,N-Dimethylacetamide) or DMF.

  • Protocol:

    • Dissolve the Cbz-protected peptide in DMAc (0.1 M concentration).

    • Add

      
       followed by 2-Mercaptoethanol.[2]
      
    • Heat the mixture to 75 °C under

      
       atmosphere.
      
    • Monitor by HPLC/LC-MS (typically complete in 4–8 hours).

    • Workup: Dilute with EtOAc, wash with water/brine. The Cbz is removed as benzyl-2-hydroxyethyl sulfide.

Method B: Acidolysis (HBr/AcOH)

Traditional "Boc-Chemistry" Approach. Robust but harsh.

  • Reagents: 33% HBr in Acetic Acid.

  • Protocol:

    • Dissolve peptide in minimal acetic acid.

    • Add 33% HBr/AcOH (10–20 eq.).

    • Stir at room temperature for 30–60 minutes.

    • Precipitate: Add cold diethyl ether to precipitate the deprotected peptide hydrobromide salt.

    • Warning: Ensure no acid-sensitive side chain protecting groups (like Trt, Boc) are present, as they will also be cleaved. Aryl Iodides are stable to HBr.

Method C: Mild Lewis Acid (AlCl3 / HFIP)

Modern, room-temperature alternative.

  • Reagents: Aluminum Chloride (

    
    , 3 eq.).
    
  • Solvent: HFIP (Hexafluoroisopropanol).[3]

  • Protocol:

    • Dissolve Cbz-peptide in HFIP.

    • Add

      
       (suspension).[3]
      
    • Stir at Room Temperature for 2–4 hours.

    • Quench: Dilute with DCM, quench with aqueous

      
      .
      
    • Advantage: Avoids high heat and strong mineral acids.

Part 4: Visualization & Data

Workflow Decision Tree

PeptideWorkflow Start Start: Incorporate Cbz-4'-iodo-D-Phe Method Select Synthesis Method Start->Method SPPS Solid Phase (SPPS) Method->SPPS Solution Solution Phase Method->Solution NCap Is it the N-Terminal Cap? SPPS->NCap ActionSol Couple in Solution Solution->ActionSol YesCap YES: Final Residue NCap->YesCap Standard NoCap NO: Intermediate NCap->NoCap Rare/Difficult ActionSPPS Couple via DIC/Oxyma Cleave with TFA (Cbz Retained) YesCap->ActionSPPS Deprotect Deprotection Required? NoCap->Deprotect ActionSol->Deprotect Hydro Hydrogenolysis (H2/Pd) FORBIDDEN Deprotect->Hydro Standard Cbz Protocol Thiol Thiol-Mediated (2-Mercaptoethanol/Base) RECOMMENDED Deprotect->Thiol Chemoselective Acid Acidolysis (HBr/AcOH) Deprotect->Acid Alternative ResultBad Loss of Iodine (Product Ruined) Hydro->ResultBad ResultGood Intact Aryl-Iodide Ready for Cross-Coupling Thiol->ResultGood Acid->ResultGood

Caption: Decision matrix for Cbz-4'-iodo-D-Phe incorporation, highlighting the critical divergence between standard hydrogenolysis (destructive) and chemoselective alternatives.

Comparison of Cbz Deprotection Methods with Aryl Iodides
MethodReagentsConditionsAryl-I StabilityRecommendation
Hydrogenolysis

RT, MeOHUnstable (Reduces to Ph-H)DO NOT USE
Thiol-Mediated 2-Mercaptoethanol,

75°C, DMAcStable High (Best Chemoselectivity)
Acidolysis HBr / AcOHRT, 1hStable Moderate (Harsh on other PGs)
Lewis Acid

/ HFIP
RT, 2-4hStable High (Mild & Modern)
Silyl Iodide TMSIRT, ACNStable Low (Generates reactive Benzyl Iodide)

References

  • Scattolin, T., Gharbaoui, T., & Chen, C. Y. (2022).[2][4] A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol.[2][4] Organic Letters, 24(20), 3736–3740. Link

    • Establishes the thiol-mediated deprotection protocol preserving sensitive functionalities.
  • Vinayagam, V., et al. (2024).[2][3] Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry, 89, 5665-5674.[2][3] Link

    • Source for the AlCl3/HFIP mild deprotection method.
  • BenchChem. (2025).[1] The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis. Link

    • General reference for Cbz stability and standard HBr/AcOH cleavage protocols.
  • Kodama, K., et al. (2006). Site-specific incorporation of 4-iodo-L-phenylalanine in vitro. ChemBioChem, 7(10), 1577-1581. Link

    • Validates the utility of 4-iodo-Phe as a cross-coupling handle in proteins/peptides.

Sources

Application

Technical Guide: Chemoselective Cbz Deprotection of 4'-Iodo-D-Phenylalanine

Preserving the Aryl-Iodide Bond During Amine Liberation Part 1: Executive Summary & Core Directive The Challenge: The deprotection of N-benzyloxycarbonyl (Cbz) groups from 4'-iodo-D-phenylalanine presents a classic chemo...

Author: BenchChem Technical Support Team. Date: March 2026

Preserving the Aryl-Iodide Bond During Amine Liberation

Part 1: Executive Summary & Core Directive

The Challenge: The deprotection of N-benzyloxycarbonyl (Cbz) groups from 4'-iodo-D-phenylalanine presents a classic chemoselectivity conflict. The standard industry method—catalytic hydrogenolysis (H₂/Pd-C)—is fundamentally incompatible with aryl iodides. The low bond dissociation energy of the C(sp²)–I bond (~65 kcal/mol) renders it highly susceptible to oxidative addition by Pd(0), leading to rapid hydrodeiodination and the formation of the des-iodo byproduct (D-Phenylalanine).

The Solution: To maintain the integrity of the 4'-iodo moiety and the D-configuration, we must bypass heterogeneous catalysis in favor of acidolytic or nucleophilic cleavage mechanisms. This guide details three field-proven protocols ranging from robust acidolysis to mild Lewis-acid mediated cleavage, ensuring >98% retention of the aryl iodide.

Part 2: Decision Matrix & Mechanistic Logic

Before selecting a protocol, analyze the substrate's secondary functional groups. The following decision tree outlines the optimal pathway.

Decision Logic Diagram

Cbz_Deprotection_Logic Figure 1: Strategic selection of deprotection method based on functional group compatibility. Start Substrate: Cbz-4'-iodo-D-Phe Check_Acid Are acid-sensitive groups present? (e.g., t-Bu esters, Boc, Trityl) Start->Check_Acid Method_A METHOD A: Acidolysis (HBr / AcOH) Robust, Scalable, Cost-Effective Check_Acid->Method_A No (Robust Substrate) Check_Lewis Is the substrate sensitive to strong Lewis Acids? Check_Acid->Check_Lewis Yes Method_B METHOD B: Lewis Acid Cleavage (BCl3 / Pentamethylbenzene) Low Temp (-78°C), High Fidelity Check_Lewis->Method_B No (Stable to Lewis Acid) Method_C METHOD C: Mild Nucleophilic Cleavage (AlCl3 / HFIP or Thiol-Promoted) Room Temp, Chemoselective Check_Lewis->Method_C Yes (Highly Sensitive)

Part 3: Detailed Protocols

Method A: Acidolytic Cleavage (HBr in Acetic Acid)

Best For: Simple substrates or those with acid-stable side chains (e.g., methyl esters, benzyl ethers). Mechanism: Protonation of the carbamate carbonyl followed by Sɴ1 fragmentation. The benzyl cation is trapped by bromide, preventing re-alkylation.

Reagents:

  • 33% HBr in Glacial Acetic Acid (Anhydrous)

  • Diethyl Ether (Et₂O) or MTBE (precipitation solvent)

Protocol:

  • Preparation: Place Cbz-4'-iodo-D-Phe (1.0 equiv) in a round-bottom flask equipped with a drying tube (CaCl₂).

  • Dissolution: Add 33% HBr/AcOH (5–10 mL per gram of substrate). Note: Evolution of CO₂ gas will occur; ensure venting.

  • Reaction: Stir at room temperature for 1–2 hours. Monitor by TLC (System: EtOAc/Hexane) or HPLC. The carbamate cleavage is typically fast.

  • Work-up (Precipitation):

    • Cool the mixture to 0°C.

    • Slowly add a 10-fold excess of cold Diethyl Ether. The product usually precipitates as the hydrobromide salt (HBr·NH₂-R).

  • Isolation: Filter the solid under inert atmosphere (Argon/N₂) to avoid moisture absorption (HBr salts are hygroscopic).

  • Purification: Wash the filter cake extensively with Et₂O to remove benzyl bromide byproducts.

  • Free Basing (Optional): Dissolve salt in minimal water, adjust pH to 9–10 with Na₂CO₃, and extract into EtOAc.

Critical Control Point: Ensure the Acetic Acid is anhydrous. Water competes as a nucleophile and can lead to sluggish reaction rates or partial hydrolysis of esters if present.

Method B: Lewis Acid Cleavage (BCl₃ / Pentamethylbenzene)

Best For: Substrates containing acid-labile groups (e.g., t-butyl esters) that would survive Lewis acids at low temperatures but not HBr at RT. Mechanism: Coordination of Boron to the carbamate oxygen, facilitating C–O bond cleavage. Pentamethylbenzene acts as a "cation scavenger" to irreversibly trap the benzyl cation.

Reagents:

  • Boron Trichloride (BCl₃), 1.0 M in CH₂Cl₂[1]

  • Pentamethylbenzene (Scavenger)

  • Anhydrous Dichloromethane (DCM)

Protocol:

  • Setup: Flame-dry a flask and purge with Argon.

  • Dissolution: Dissolve Cbz-4'-iodo-D-Phe (1.0 equiv) and Pentamethylbenzene (3.0 equiv) in anhydrous DCM.

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

  • Addition: Add BCl₃ solution (2.0–3.0 equiv) dropwise over 10 minutes.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C over 1 hour.

  • Quenching: Quench with MeOH (excess) at 0°C. Stir for 20 minutes to break down boron complexes.

  • Work-up: Evaporate solvents. Partition residue between EtOAc and 1M NaHCO₃. The pentamethylbenzyl-chloride byproduct is lipophilic and remains in the organic layer or is separated via chromatography.

Why this works: The low temperature prevents the BCl₃ from attacking the Ar-I bond or racemizing the alpha-center.

Method C: Mild Nucleophilic Cleavage (AlCl₃ / HFIP)

Best For: Highly sensitive substrates; "Modern Green" approach. Mechanism: HFIP (Hexafluoroisopropanol) enhances the Lewis acidity of AlCl₃ via hydrogen bonding, allowing for mild cleavage at ambient temperature without strong Brønsted acids.

Reagents:

  • Aluminum Chloride (AlCl₃)[2][3][4][5]

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)[3][4][6]

Protocol:

  • Dissolution: Dissolve Cbz-4'-iodo-D-Phe (1.0 equiv) in HFIP (4 mL/mmol).

  • Addition: Add AlCl₃ (3.0 equiv) in one portion.

  • Reaction: Stir at room temperature for 2–4 hours.

  • Quenching: Dilute with DCM, then quench with saturated aq. NaHCO₃.

  • Isolation: Separate phases. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[4][5]

Advantage: This method has been specifically cited for its tolerance of halogens and reducible groups where hydrogenation fails [3].

Part 4: Comparative Analysis

FeatureMethod A: HBr/AcOH Method B: BCl₃/Scavenger Method C: AlCl₃/HFIP Catalytic H₂ (Pd/C)
Primary Mechanism Acidolysis (Sɴ1)Lewis Acid CoordinationLewis Acid / SolvolysisMetal-Catalyzed Reduction
Ar-I Retention Excellent (>99%) Excellent (>98%) Excellent (>98%) Poor (<50%)
Reaction Temp Room Temp-78°C to 0°CRoom TempRoom Temp
Side Reactions Cleaves t-Bu, TritylCleaves Boc (slowly)MinimalDeiodination
Scalability High (Kg scale)ModerateModerate (Cost of HFIP)High
Cost LowHighMediumLow

Part 5: Troubleshooting & Quality Control

Preventing Racemization

While Cbz removal is generally safe, the presence of the electron-withdrawing Iodine on the phenyl ring slightly increases the acidity of the alpha-proton.

  • QC Step: Perform Chiral HPLC on the final product.

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane/IPA/DEA (90:10:0.1).

  • Limit: < 1.0% L-isomer.

Scavenging Benzyl Halides

In Methods A and B, benzyl bromide/chloride is generated. These are potent alkylating agents.

  • Risk: Re-alkylation of the free amine to form N-benzyl derivatives.

  • Mitigation: In Method A, the precipitation of the amine salt prevents this. In Method B, the pentamethylbenzene scavenger is mandatory to intercept the benzyl cation.[7]

Why not "Poisoned" Hydrogenation?

You may encounter literature suggesting Pd/C poisoned with Pyridine or Ethylenediamine. While possible, this is not recommended for high-value intermediates. The window between Cbz removal and Ar-I reduction is narrow and highly dependent on catalyst batch activity and H₂ pressure.

Part 6: References

  • BenchChem. (2025).[2][5][8][9][10][11][12] Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group. Retrieved from

  • Okano, K., et al. (2008).[7] Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene. Synlett, 1977-1980.[7] Retrieved from

  • Vinayagam, V., et al. (2024).[6] Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. J. Org. Chem., 89, 5665-5674.[3][4][6] Retrieved from

  • Scientific Update. (2023). To Deprotect and Serve: Synthetic Approaches to New Drugs (Adagrasib Case Study). Retrieved from

  • Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis. 5th Ed. John Wiley & Sons. (Standard Reference for HBr/AcOH protocols).

Sources

Method

Application Note: Harnessing Cbz-4'-iodo-D-Phe for Advanced X-ray Crystallography and SAD Phasing

Target Audience: Structural Biologists, X-ray Crystallographers, and Structure-Based Drug Design (SBDD) Scientists. Executive Summary & Mechanistic Rationale Solving the phase problem remains a fundamental bottleneck in...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, X-ray Crystallographers, and Structure-Based Drug Design (SBDD) Scientists.

Executive Summary & Mechanistic Rationale

Solving the phase problem remains a fundamental bottleneck in macromolecular X-ray crystallography. While selenomethionine (SeMet) incorporation is the standard for de novo phasing, it requires laborious re-expression of proteins in auxotrophic media. The strategic use of iodinated non-canonical amino acids, specifically Cbz-4'-iodo-D-Phe (N-carbobenzyloxy-4-iodo-D-phenylalanine) , offers an elegant, dual-purpose alternative.

As an application scientist, integrating this compound into your workflow provides two distinct structural advantages:

  • Iodine Single-wavelength Anomalous Dispersion (I-SAD): Iodine possesses a massive anomalous scattering cross-section (

    
     at Cu K
    
    
    
    1.54 Å), allowing for robust experimental phasing from a single crystal without heavy-metal toxicity 1[1].
  • Halogen Bond Mapping: The iodine atom features a highly electropositive

    
    -hole opposite the C–I bond, enabling highly directional non-covalent interactions with Lewis bases (e.g., backbone carbonyls) in the protein pocket 2[2].
    

Furthermore, the D-stereocenter ensures the ligand resists endogenous proteolytic degradation during prolonged crystallization trials, while the Cbz protecting group provides a bulky, hydrophobic anchor that frequently stabilizes crystal lattice contacts.

G1 Root Cbz-4'-iodo-D-Phe Dual Functionality Branch1 Iodine Anomalous Signal (Heavy Atom Scatterer) Root->Branch1 Branch2 Halogen Bonding (σ-Hole Donor) Root->Branch2 Sub1 SAD/MAD Phasing Solves Phase Problem Branch1->Sub1 Sub2 Maps Electronegative Binding Pockets Branch2->Sub2

Logical framework of Cbz-4'-iodo-D-Phe dual functionality in crystallography.

Comparative Data: Why Iodine Outperforms

When designing a phasing experiment, the choice of anomalous scatterer dictates the required data redundancy and beamline energy. As shown below, iodine provides an exceptionally high anomalous signal (


), making it viable even on home-source diffractometers 3[3].
ElementAtomic Number (Z)

at Cu K

(1.54 Å)
Typical SAD Wavelength (Å)Primary Crystallographic Application
Sulfur (S) 160.56

1.77 - 2.00Native SAD (requires ultra-high redundancy)
Selenium (Se) 341.14

0.97 (K-edge)SeMet protein expression and incorporation
Bromine (Br) 351.28

0.92 (K-edge)Halogenated ligands or cryo-soaking
Iodine (I) 536.8 - 7.3

1.00 - 1.54I-SAD phasing and halogen bond mapping

Experimental Protocols & Self-Validating Workflows

The following protocols detail the integration of Cbz-4'-iodo-D-Phe into a structural biology pipeline, engineered with built-in causality and self-validation checkpoints.

G2 A 1. Co-crystallization (Cbz-4'-iodo-D-Phe) B 2. X-ray Diffraction (High Redundancy) A->B C 3. Bijvoet Pair Measurement B->C D 4. I-SAD Phasing & Anomalous Map C->D E 5. Model Building & Refinement D->E

Step-by-step workflow from ligand co-crystallization to SAD phasing.

Protocol 1: Complex Formation and Co-Crystallization

Objective: Achieve a highly occupied protein-ligand complex without inducing amorphous precipitation.

  • Ligand Solubilization: Dissolve Cbz-4'-iodo-D-Phe in 100% DMSO to a stock concentration of 50 mM.

    • Causality: The Cbz group and iodine atom render the molecule highly hydrophobic. Pre-dissolving in pure DMSO prevents micelle formation or immediate precipitation when introduced to the aqueous protein buffer.

  • Complex Incubation: Add the ligand to the concentrated protein sample (typically 10-20 mg/mL) at a 3:1 to 5:1 molar ratio. Keep the final DMSO concentration below 5% (v/v) to prevent protein denaturation. Incubate on ice for 2 hours.

    • Self-Validation Checkpoint: Perform Dynamic Light Scattering (DLS) on the incubated mixture. A monodisperse peak (Polydispersity Index < 0.2) confirms the ligand has bound without inducing target aggregation.

  • Crystallization Setup: Set up sitting-drop or hanging-drop vapor diffusion plates.

    • Causality: The D-Phe stereocenter is orthogonal to endogenous proteases, ensuring the ligand remains intact during the weeks required for crystal nucleation and growth 4[4].

Protocol 2: X-ray Data Collection for I-SAD

Objective: Maximize the anomalous signal-to-noise ratio while mitigating radiation damage.

  • Wavelength Selection: Tune the synchrotron beamline to a wavelength between 1.0 Å and 1.54 Å (or utilize a Cu K

    
     home source).
    
    • Causality: While iodine's L-edges (2.4-2.7 Å) provide the theoretical maximum

      
      , these wavelengths suffer from severe air and solvent absorption. A wavelength of 1.54 Å strikes the optimal balance, yielding an 
      
      
      
      of ~7
      
      
      while maintaining high diffraction intensity 5[5].
  • Inverse Beam Geometry: Collect data using an inverse beam strategy (e.g., collecting

    
     wedges, then rotating 
    
    
    
    to collect the corresponding Friedel pairs).
    • Causality: Heavy atoms like iodine are highly susceptible to specific radiation damage. Collecting Friedel pairs (

      
       and 
      
      
      
      ) close in time minimizes systematic errors caused by crystal decay.
    • Self-Validation Checkpoint: Process the data using XDS or DIALS and calculate the anomalous correlation (

      
      ) between half-datasets. A 
      
      
      
      in the outer resolution shell validates a usable anomalous signal.
Protocol 3: Substructure Determination and Halogen Bond Analysis

Objective: Solve the phase problem and validate the binding pose.

  • Heavy Atom Location: Input the scaled, unmerged data (e.g., .sca or .mtz with anomalous pairs) into a substructure determination pipeline like SHELXD or Phenix.hyss.

    • Causality: The algorithm searches for the vector differences between Bijvoet pairs to locate the massive electron density of the iodine atom.

    • Self-Validation Checkpoint: A clear bimodal distribution in the Figure of Merit (a sharp drop between

      
       and 
      
      
      
      ) indicates the algorithm has successfully found the true iodine sites rather than noise.
  • Map Calculation and Refinement: Perform density modification and build the initial protein model. Once the model is built, calculate an anomalous difference Fourier map.

    • Causality: The anomalous difference map specifically highlights atoms with an imaginary scattering component (

      
      ).
      
    • Self-Validation Checkpoint: The anomalous map must show a

      
       peak precisely at the 4'-position of the D-Phe ring. This unequivocally proves both the ligand's binding pose and the success of the phasing strategy 6[6].
      
  • Halogen Bond Verification: Measure the distance and angle between the iodine atom and the nearest electronegative acceptor (e.g., oxygen or nitrogen). A true halogen bond will exhibit a distance shorter than the sum of their van der Waals radii (typically 2.8 - 3.2 Å) and an angle (C–I···O) approaching 180° 7[7].

References

  • "I-SAD phasing of the HIV integrase core domain using data collected on the XtaLAB Synergy-S", Rigaku. 1

  • "Potential halogen bonds involving p-iodo-phenylalanine. IR and Raman...", ResearchGate. 2

  • "Serial femtosecond crystallography at the SACLA: breakthrough to dynamic structural biology", PMC - NIH. 5

  • "Many ways to derivatize macromolecules and their crystals for phasing", PMC - NIH. 3

  • "Noncanonical Amino Acids in Biocatalysis | Chemical Reviews", ACS Publications. 4

  • "X-ray Crystallographic Structures of a Trimer, Dodecamer, and Annular Pore Formed by an Aβ17–36 β-Hairpin", ACS Publications. 7

  • "Identifying dynamic, partially occupied residues using anomalous scattering", PMC - NIH. 6

Sources

Application

Radiolabeling peptides with Cbz-4'-iodo-D-Phe for imaging

Application Note: Precision Radiolabeling of Peptides with Cbz-4'-iodo-D-Phe Executive Summary This guide details the methodology for incorporating N-benzyloxycarbonyl-4-iodo-D-phenylalanine (Cbz-4'-iodo-D-Phe) into bioa...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Radiolabeling of Peptides with Cbz-4'-iodo-D-Phe

Executive Summary

This guide details the methodology for incorporating N-benzyloxycarbonyl-4-iodo-D-phenylalanine (Cbz-4'-iodo-D-Phe) into bioactive peptides to serve as a stable, high-affinity radioiodine carrier for SPECT (I-123) or PET (I-124) imaging.

Unlike direct iodination of tyrosine (which can be metabolically unstable due to deiodinases) or the use of bulky prosthetic groups (like Bolton-Hunter reagents), the 4-iodo-D-Phe moiety acts as a bioisostere for Phenylalanine or Tyrosine. It offers enhanced metabolic stability and often improved receptor binding affinity due to the D-configuration and the lipophilic iodine atom.

Key Technical Challenge: Direct radioiodination of a peptide containing cold iodine (I-127) results in low specific activity (Carrier-Added) via isotope exchange. To achieve the No-Carrier-Added (NCA) high specific activity required for receptor imaging, this protocol utilizes a Pd-catalyzed stannylation strategy to convert the Cbz-4'-iodo-D-Phe precursor into a tributylstannyl intermediate, followed by oxidative radioiododestannylation.

Strategic Overview & Mechanism

The radiolabeling workflow consists of three critical phases. The choice of the "Cbz" (Carboxybenzyl) protecting group implies a specific synthesis strategy, likely solution-phase or solid-phase synthesis where the N-terminus remains protected or is deprotected via strong acid (HBr/AcOH or HF), as catalytic hydrogenation is incompatible with aryl iodides (causing dehalogenation).

Mechanism: Oxidative Radioiododestannylation

The most robust method for introducing radioiodine (*I) into the 4-position of the phenylalanine ring is the electrophilic substitution of a trialkyltin leaving group.

  • Precursor Synthesis: The peptide is assembled using Cbz-4'-iodo-D-Phe .

  • Stannylation: The iodine (I-127) is replaced by a tributyltin (SnBu3) group using a Palladium(0) catalyst.

  • Radiolabeling: The stannyl-peptide reacts with [*I]NaI and an oxidant (Chloramine-T or Iodogen). The electrophilic radioiodine attacks the carbon-tin bond, regenerating the *Cbz-4'-[I]iodo-D-Phe moiety with high specific activity.

Experimental Protocol

Phase A: Preparation of the Stannyl Precursor

Objective: Convert the stable iodinated peptide into the reactive stannylated precursor.

Materials:

  • Peptide containing Cbz-4'-iodo-D-Phe (Purified, lyophilized).

  • Bis(tributyltin) [(Bu3Sn)2].

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4].

  • Toluene (anhydrous) or 1,4-Dioxane.

  • Triethylamine (TEA).

Step-by-Step:

  • Dissolution: Dissolve the iodinated peptide (e.g., 10 µmol) in anhydrous Toluene (2 mL) under an inert atmosphere (Argon/Nitrogen).

  • Catalyst Addition: Add Pd(PPh3)4 (0.5–1.0 µmol, 5–10 mol%).

  • Reagent Addition: Add Bis(tributyltin) (50 µmol, 5 eq) and TEA (20 µL).

  • Reaction: Reflux the mixture at 80–100°C for 4–16 hours. Monitor via HPLC (C18 column) for the shift in retention time (the stannyl peptide is significantly more lipophilic than the iodo peptide).

  • Purification (Critical): Evaporate solvent. Purify the residue via preparative HPLC (C18, Acetonitrile/Water + 0.1% TFA).

    • Note: Stannyl peptides are sensitive to acid (protodestannylation). Avoid high TFA concentrations or prolonged exposure. Store the purified precursor at -20°C under Argon.

Phase B: Radiolabeling (Oxidative Iododestannylation)

*Objective: Generate the [I]-labeled peptide.

Materials:

  • Isotope: [I-123]NaI (for SPECT) or [I-124]NaI (for PET) in 0.1 M NaOH.

  • Precursor: Cbz-4'-tributylstannyl-D-Phe-Peptide (from Phase A).

  • Oxidant: Chloramine-T (CAT) or Iodogen (coated tube).

  • Quench: Sodium Metabisulfite (Na2S2O5).

  • Solvent: Ethanol/Acetic Acid or Methanol/0.1 M HCl.

Step-by-Step:

  • Setup: In a reaction vial, dissolve 50 µg of the Stannyl Precursor in 50 µL of Ethanol.

  • Acidification: Add 10 µL of 0.5 M Acetic Acid (pH should be ~5).

  • Isotope Addition: Add the required activity of [*I]NaI (e.g., 37–185 MBq / 1–5 mCi).

  • Oxidation: Add 10 µL of Chloramine-T solution (1 mg/mL in water). Vortex immediately.

  • Incubation: React at Room Temperature for 5 minutes . (Reaction is fast).

  • Quenching: Stop the reaction by adding 10 µL of Sodium Metabisulfite (2 mg/mL).

  • Purification: Inject the mixture onto a semi-prep HPLC column (C18).

    • Elution: Gradient of Acetonitrile/Water (+0.1% TFA).[1]

    • Collection: Collect the radioactive peak corresponding to the *Cbz-4'-[I]iodo-D-Phe peptide. (Retention time will match the original cold iodinated standard).

Technical Data & Troubleshooting

Table 1: Comparison of Labeling Strategies

ParameterDirect Exchange (Melt)Stannyl Precursor (Recommended)
Precursor Cbz-4'-iodo-D-Phe PeptideCbz-4'-SnBu3-D-Phe Peptide
Reaction Type Nucleophilic Exchange (I-127 ↔ *I)Electrophilic Substitution (Sn ↔ *I)
Specific Activity Low (Carrier Added)High (No Carrier Added)
Yield 30–50%60–85%
Purification Difficult (Product = Precursor)Easy (Product ≠ Precursor)

Critical Control Points:

  • Cbz Stability: Ensure your deprotection strategy for other protecting groups (e.g., tBu, Boc) does not affect the Cbz group if it is intended to remain. Do NOT use catalytic hydrogenation (H2/Pd-C) to remove Cbz, as this will remove the iodine atom (hydrodehalogenation). Use HBr/AcOH or HF if Cbz removal is required before labeling.

  • Stannyl Stability: Tributylstannyl groups can undergo protodestannylation (loss of Sn, replaced by H) in acidic media over time. Perform labeling immediately after precursor purification or store lyophilized.

Visualization: Synthesis & Labeling Workflow

The following diagram illustrates the transformation from the cold iodinated starting material to the stannyl precursor and finally the radiolabeled tracer.

RadiolabelingWorkflow Start Start: Cbz-4'-iodo-D-Phe (Cold Peptide) Stannylation Step 1: Stannylation (Pd(PPh3)4, (SnBu3)2) Start->Stannylation Pd(0) Catalyst 80-100°C Precursor Intermediate: Cbz-4'-SnBu3-D-Phe (Precursor) Stannylation->Precursor Purification (HPLC) Labeling Step 2: Radiolabeling ([*I]NaI, Oxidant) Precursor->Labeling Oxidative Iododestannylation Final Final Tracer: Cbz-4'-[*I]iodo-D-Phe (High Specific Activity) Labeling->Final HPLC Purification

Figure 1: Workflow for converting Cbz-4'-iodo-D-Phe peptides into high-specific-activity radiotracers via the stannyl precursor method.

References

  • Samnick, S., et al. "Synthesis and evaluation of radioiodinated 4-iodophenylalanine for imaging brain tumors."[2] Journal of Nuclear Medicine, 2001. Link

  • Kondo, N., et al. "Radiotheranostics Coupled between an At-211-Labeled RGD Peptide and the Corresponding Radioiodine-Labeled RGD Peptide." ACS Omega, 2019. Link

  • Coenen, H. H., et al. "Radioiodination reactions for pharmaceuticals." Springer, 2006. Link

  • Mushtaq, S., et al. "Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques." Pharmaceuticals, 2023. Link

Sources

Method

Application Note: Harnessing Cbz-4'-iodo-D-Phe for the Interrogation and Modulation of Protein-Protein Interactions

Executive Summary Protein-protein interactions (PPIs) represent a vast and highly sought-after class of therapeutic targets. However, their large, flat, and featureless binding interfaces make them notoriously difficult...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Protein-protein interactions (PPIs) represent a vast and highly sought-after class of therapeutic targets. However, their large, flat, and featureless binding interfaces make them notoriously difficult to drug using traditional small molecules. Peptidomimetics bridge this gap, but native peptides suffer from poor proteolytic stability and lack the conformational rigidity required for high-affinity binding.

The incorporation of the non-natural amino acid Cbz-4'-iodo-D-Phe (Carboxybenzyl-4-iodo-D-phenylalanine) provides a sophisticated chemical toolkit to overcome these limitations. This application note details the mechanistic advantages of Cbz-4'-iodo-D-Phe and provides validated protocols for utilizing this compound in peptide stapling and halogen-bond-driven PPI inhibition.

Mechanistic Insights: The Tripartite Advantage

As a Senior Application Scientist, it is critical to understand that every structural feature of Cbz-4'-iodo-D-Phe serves a distinct, causal purpose in rational drug design:

The σ-Hole and Halogen Bonding (The Iodine Advantage)

Unlike hydrogen bonds, halogen bonds are highly directional, non-covalent interactions driven by the anisotropic distribution of electron density on the halogen atom. Because iodine is highly polarizable, its electron density is drawn toward the phenyl ring, leaving a region of positive electrostatic potential at its distal apex—known as the σ-hole [1]. When positioned correctly within a desolvated protein binding pocket, this σ-hole acts as a strong electron acceptor, forming a highly stable, linear interaction with Lewis bases (e.g., backbone carbonyl oxygens)[2]. This interaction is heavily entropy-driven and can significantly enhance the target affinity of a peptidomimetic compared to its wild-type counterpart[1].

Proteolytic Evasion (The D-Stereochemistry Advantage)

Endogenous proteases (e.g., aminopeptidases, chymotrypsin) possess active sites that are evolutionarily optimized for L-amino acids. The D-phenylalanine backbone creates a severe steric clash within the S1/S1' pockets of these proteases, preventing the scissile bond from aligning with the enzyme's catalytic triad. This renders the N-terminal region virtually invisible to standard proteolytic degradation, drastically increasing the in vivo half-life of the therapeutic agent.

Lipophilic Anchoring and Late-Stage Functionalization

The Carboxybenzyl (Cbz) group serves a dual purpose. Synthetically, it protects the N-terminus. Biologically, the bulky, aromatic nature of the Cbz group increases the overall lipophilicity of the peptide, enhancing cell membrane permeability and providing a hydrophobic anchor to displace ordered water molecules in buried PPI interfaces. Furthermore, the para-iodo substitution is a highly reactive leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or intramolecular Heck reactions)[3]. This enables the synthesis of biaryl "stapled" peptides, which constrain the peptide into a bioactive α-helical conformation, reducing the entropic penalty upon binding[4].

Experimental Workflows & Protocols

Protocol 1: On-Resin Palladium-Catalyzed Peptide Stapling via Cbz-4'-iodo-D-Phe

This protocol utilizes the 4'-iodo group as an anchor for macrocyclization, locking the peptide into an α-helical conformation to disrupt intracellular PPIs[4].

Materials:

  • Rink Amide resin pre-loaded with the synthesized linear peptide sequence.

  • Cbz-4'-iodo-D-Phe (N-terminal residue).

  • Internal cross-linking partner (e.g., Tryptophan or a boronic acid-modified amino acid at position

    
     or 
    
    
    
    ).
  • Palladium(II) acetate (Pd(OAc)₂), Silver tetrafluoroborate (AgBF₄), 2-nitrobenzoic acid.

Step-by-Step Methodology:

  • Linear Sequence Assembly: Synthesize the linear peptide using standard Fmoc-Solid Phase Peptide Synthesis (SPPS). Terminate the sequence by coupling Cbz-4'-iodo-D-Phe at the N-terminus using standard HBTU/DIPEA activation. Causality: Performing this on-resin prevents intermolecular aggregation and forces intramolecular cyclization.

  • Catalyst Activation: In a dry vial, dissolve Pd(OAc)₂ (0.05 eq), AgBF₄ (1.5 eq), and 2-nitrobenzoic acid (1.5 eq) in degassed, anhydrous N,N-dimethylformamide (DMF)[4]. Causality: The Pd(II) species is essential for oxidative addition into the C-I bond. AgBF₄ acts as a halide scavenger, precipitating AgI to drive the reaction forward thermodynamically.

  • On-Resin Cross-Coupling: Add the activated catalyst solution to the peptide-bound resin (approx. 50 μmol scale).

  • Thermal Cyclization: Incubate the reaction mixture under a nitrogen atmosphere at 90°C for 3 hours[4]. Causality: Elevated temperatures are required to overcome the high activation energy barrier of macrocyclization within the sterically hindered microenvironment of the polystyrene resin.

  • Cleavage and Purification: Wash the resin extensively with DMF and Dichloromethane (DCM) to remove residual palladium. Cleave the stapled peptide using a standard TFA cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours. Purify the crude macrocycle via preparative RP-HPLC.

Protocol 2: Biophysical Validation of Halogen-Bond Mediated PPI Inhibition via Microscale Thermophoresis (MST)

To quantify the enhanced binding affinity imparted by the iodine σ-hole, MST is utilized due to its extreme sensitivity to changes in the hydration shell of the target protein[5].

Step-by-Step Methodology:

  • Target Labeling: Fluorescently label the target protein (e.g., the β-subunit of a target PPI complex) using an NHS-ester dye (e.g., RED-NHS) targeting surface lysines. Buffer exchange into MST buffer (PBS, pH 7.4, 0.05% Tween-20).

  • Ligand Titration: Prepare a 16-point serial dilution of the Cbz-4'-iodo-D-Phe modified peptide, starting at 10 μM down to sub-nanomolar concentrations.

  • Complex Formation: Mix the labeled target protein (constant concentration of 20 nM) 1:1 with the peptide titrations. Incubate for 30 minutes at room temperature in the dark. Causality: This ensures the system reaches thermodynamic equilibrium before measurement.

  • Thermophoresis Measurement: Load the samples into premium coated MST capillaries. Apply medium IR laser power to induce a microscopic temperature gradient. Causality: The directed movement of the fluorescent protein-peptide complex through the temperature gradient is highly sensitive to the strong, directional halogen bond formed by the 4'-iodo group, allowing for precise ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     determination.
    
  • Data Analysis: Plot the normalized fluorescence (Fnorm) against ligand concentration and fit the data to a 1:1 binding model to determine the dissociation constant (

    
    ).
    

Quantitative Data Presentation

The following table summarizes typical quantitative improvements observed when transitioning from a native peptide sequence to a Cbz-4'-iodo-D-Phe engineered peptidomimetic in a standard PPI inhibition assay.

Peptide ConstructN-Terminal ModificationStereochemistryBinding Affinity (

)
Proteolytic Half-Life (

)
Helicity (%)
Wild-Type (WT) Free Amine (NH₂)L-Phe4.5 μM< 15 mins12%
D-Phe Analog Free Amine (NH₂)D-Phe5.2 μM> 12 hours10%
Iodo-Modified Acetyl (Ac)4'-iodo-L-Phe850 nM< 20 mins15%
Optimized Lead Cbz 4'-iodo-D-Phe 45 nM > 24 hours 68% (Stapled)

Note: The synergistic effect of the Cbz lipophilic anchor, the D-isomer proteolytic resistance, and the iodine-mediated halogen bonding/stapling results in a 100-fold improvement in target affinity and massive pharmacokinetic stabilization.

Visualizing the Application Pathway

The logical flow of integrating Cbz-4'-iodo-D-Phe into a peptidomimetic drug discovery pipeline is illustrated below.

G A Cbz-4'-iodo-D-Phe (Starting Material) B Solid-Phase Peptide Synthesis (N-Terminal Capping) A->B C Halogen Bonding (σ-Hole Interaction) B->C Direct Binding Assay D Pd-Catalyzed Cross-Coupling (Peptide Stapling) B->D Macrocyclization E Enhanced Target Affinity (Entropy-Driven Binding) C->E D->E F Proteolytic Stability (D-Isomer & Helicity) D->F G PPI Modulation & Therapeutic Efficacy E->G F->G

Workflow of Cbz-4'-iodo-D-Phe integration in peptide engineering for PPI modulation.

References

  • Application of the Halogen Bond in Protein Systems Source: Biochemistry - ACS Publications URL:[1]

  • Development of stapled NONO-associated peptides reveals unexpected cell permeability and nuclear localisation Source: ChemRxiv URL:[4]

  • Identification and Development of Cyclic Peptide Inhibitors of Hypoxia Inducible Factors 1 and 2 That Disrupt Hypoxia-Response Signaling in Cancer Cells Source: Journal of the American Chemical Society (PMC) URL:[5]

  • Supramolecular amplification of amyloid self-assembly by iodination Source: Nature Communications (PMC) URL:[2]

  • Biaryl Peptides from 4‐Iodophenylalanine by Solid‐Phase Borylation and Suzuki–Miyaura Cross‐Coupling Source: ResearchGate URL:[3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Portal: Cbz-4'-iodo-D-Phe Synthesis

Status: Online | Ticket: #Cbz-I-Phe-Yield-Opt | Agent: Senior Application Scientist[1][2] Diagnostic Assessment User Query: "I am experiencing consistently low yields (<40%) in the synthesis of N-benzyloxycarbonyl-4-iodo...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online | Ticket: #Cbz-I-Phe-Yield-Opt | Agent: Senior Application Scientist[1][2]

Diagnostic Assessment

User Query: "I am experiencing consistently low yields (<40%) in the synthesis of N-benzyloxycarbonyl-4-iodo-D-phenylalanine (Cbz-4'-iodo-D-Phe). The product is either oily, impure, or lost during workup. How do I fix this?"

Executive Summary: The synthesis of Cbz-4'-iodo-D-Phe presents a unique "solubility-reactivity paradox" compared to standard phenylalanine.[1][2] The heavy iodine atom at the para position significantly increases lipophilicity and aggregation tendency, causing standard Schotten-Baumann conditions (optimized for lighter amino acids) to fail.

We have identified three critical failure points in this workflow. Please select the scenario that matches your process to view the troubleshooting protocol.

ScenarioSymptomRoot Cause
A Incomplete Conversion (Starting material remains).[1][2]Solubility Mismatch: The 4-iodo-D-Phe zwitterion precipitates before reacting with Cbz-Cl.[1][2]
B Low Isolated Yield (Conversion is good, but mass is low).Workup Loss: The product is highly lipophilic and forms emulsions or stays in the organic wash.
C Impurity Profile (Oligomers or wrong isomer).pH Drift / Regioselectivity: pH > 11 causes hydrolysis; pH < 9 stops reaction.

Module A: Optimizing the Protection Step (Schotten-Baumann)[1][2]

The Issue: Standard protocols use Water/Acetone or Water/Dioxane (1:1). 4-iodo-D-Phe is poorly soluble in this mixture at 0°C, leading to a heterogeneous slurry where Cbz-Cl hydrolyzes faster than it reacts with the amine.[1][2]

Optimized Protocol: The "High-Shear" THF System

Why this works: Tetrahydrofuran (THF) solubilizes the iodinated core better than acetone. We also utilize a "split-base" addition to prevent pH spikes that destroy the Cbz-Cl reagent.[1][2]

Step-by-Step Guide:

  • Dissolution (The Critical Step):

    • Suspend 4-iodo-D-Phe (1.0 eq) in Water (10 volumes) .

    • Add NaOH (1.0 eq) precisely to generate the sodium salt. The solution should become clear.

    • Troubleshooting: If it remains cloudy, add THF (5 volumes) . Do NOT add excess base yet (risk of racemization).

  • The Buffer Zone:

    • Add NaHCO₃ (1.5 eq) solid.[1][2] This acts as a buffer sponge.

    • Cool the mixture to 0–4°C .

  • Controlled Addition:

    • Dissolve Cbz-Cl (1.2 eq) in THF (minimal volume) .

    • Add the Cbz-Cl solution dropwise over 30 minutes.

    • Simultaneously, monitor pH. If it drops below 8.5, add 1M NaOH dropwise to maintain pH 9–10.

    • Note: Never let pH exceed 11 (hydrolysis risk) or drop below 8 (amine protonation).[1][2]

  • Reaction Completion:

    • Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Checkpoint: TLC (System: EtOAc/MeOH/AcOH 90:10:1). The starting material spot (baseline) should disappear.

SchottenBaumann Start Start: 4-iodo-D-Phe Solubilization Add 1.0 eq NaOH + THF (Form Soluble Na-Salt) Start->Solubilization Addition Add Cbz-Cl (Dropwise) Maintain pH 9-10 Solubilization->Addition Decision Check pH Addition->Decision PathA pH < 8 (Amine Protonated) Decision->PathA Too Acidic PathB pH > 11 (Cbz-Cl Hydrolysis) Decision->PathB Too Basic PathC pH 9-10 (Optimal) Decision->PathC Ideal PathA->Addition Add NaOH PathB->Addition Add Cbz-Cl excess Product Product: Cbz-4-I-D-Phe PathC->Product

Figure 1: Logic flow for pH control during Schotten-Baumann protection. Maintaining the "Green Zone" (pH 9-10) is critical for yield.

Module B: Workup & Purification (The "Hidden" Loss)

The Issue: Users often acidify the reaction mixture and extract with Dichloromethane (DCM).

  • Failure Mode: Cbz-4-iodo-D-Phe is extremely lipophilic.[1][2] If you wash the organic layer with basic brine or fail to acidify the aqueous layer sufficiently, the product stays in the water or forms an emulsion. Conversely, it may crystallize during extraction.

The "Acid-Crash" Protocol:

  • Solvent Strip: Evaporate the THF/Acetone before acidification. Organic solvents solubilize the product in the acidic aqueous phase, preventing precipitation.

  • Wash (Basic): Extract the aqueous alkaline solution (pH ~10) with Diethyl Ether (Et₂O) twice.[2]

    • Why? This removes unreacted Cbz-Cl and Benzyl Alcohol (byproduct).[1][2] The product stays in the water as a salt.

  • Acidification:

    • Cool aqueous layer to 0°C.

    • Acidify slowly with 1M HCl to pH 2 .

    • Observation: The product should precipitate as a white solid or thick oil.

  • Extraction (The Fix):

    • Do NOT use DCM (emulsion risk).[2]

    • Use Ethyl Acetate (EtOAc) .[1][2]

    • Wash the EtOAc layer with 1M HCl (removes unreacted amine)

      
      Water 
      
      
      
      Brine .
  • Crystallization:

    • Dry over Na₂SO₄ and concentrate.[3]

    • Recrystallize from EtOAc/Hexane or EtOH/Water .

Module C: Alternative Route (Iodination of Cbz-D-Phe)

Scenario: You cannot source 4-iodo-D-Phe and must synthesize it from Cbz-D-Phe. Warning: This route often yields mixtures of ortho- and para- isomers.[1][2]

Recommended Protocol: The NIS/TFA Method Direct iodination using Iodine (


) is slow. Use N-Iodosuccinimide (NIS)  in Trifluoroacetic Acid (TFA) .[1][2]
  • Reagents: Cbz-D-Phe (1 eq), NIS (1.1 eq), TFA (solvent).

  • Conditions: Stir at RT for 2–4 hours.

  • Mechanism: TFA activates NIS, generating the electrophilic

    
     species. The bulky Cbz group helps direct substitution to the para position, though ortho contamination (~5-10%) is common.
    
  • Purification: Requires Column Chromatography (Silica, DCM/MeOH gradient) to separate regioisomers. This is why Route A (Protection of 4-I-Phe) is preferred. [1][2]

IodinationRoute Input Cbz-D-Phe Reagent NIS / TFA (Electrophilic Sub.) Input->Reagent Intermediate Sigma Complex Reagent->Intermediate Output1 Para-Iodo (Major) Target Intermediate->Output1 Steric Preference Output2 Ortho-Iodo (Minor) Impurity Intermediate->Output2 Statistical

Figure 2: Regioselectivity challenges in direct iodination. The steric bulk of Cbz favors the para position, but separation is required.

Frequently Asked Questions (FAQs)

Q: My product is an oil that won't crystallize. Is it impure? A: Not necessarily. Cbz-4-iodo-D-Phe often oils out due to trace solvent retention.[1][2]

  • Fix: Dissolve the oil in a minimal amount of DCM, then add Hexane dropwise with vigorous stirring until cloudy. Store in the freezer (-20°C) overnight to induce crystallization.

Q: Can I use Acetyl chloride instead of Cbz-Cl to save money? A: Yes, but be aware that N-Acetyl groups are more prone to racemization (loss of D-chirality) during the activation steps of subsequent peptide synthesis (azlactone formation mechanism).[1][2] Cbz is safer for preserving optical purity [1].

Q: Why is my yield >100%? A: You likely have Benzyl Alcohol trapped in your product. Cbz-Cl hydrolyzes to Benzyl Alcohol, which has a high boiling point.[1][2]

  • Fix: Ensure the basic wash (Step 2 in Module B) is performed thoroughly. Or, dry the final product under high vacuum at 45°C for 24 hours.

Q: Does the iodine atom affect Suzuki Coupling later? A: Yes, positively. The Cbz-4-iodo-D-Phe is an excellent substrate for Suzuki-Miyaura coupling to create biaryl amino acids.[1][2] Ensure you protect the carboxylic acid (e.g., as a Methyl Ester) before attempting the coupling [2].

References

  • Racemization Suppression:Benoiton, N. L. (1983). "Quantitation of racemization during peptide synthesis." The Cbz group (urethane) prevents oxazolone formation better than amide protecting groups.
  • Suzuki Coupling Utility: Kotha, S., & Lahiri, K. (2001). "Suzuki–Miyaura cross-coupling reaction: a useful tool for the synthesis of unnatural amino acids." Bioorganic & Medicinal Chemistry Letters.

  • Iodination Protocols: Espuña, G., et al. (2004).[4][5] "Regioselective Postsynthetic Modification of Phenylalanine Side Chains." Angewandte Chemie. [1][2]

  • Schotten-Baumann Optimization: Greene, T. W., & Wuts, P. G. M.[1] "Protective Groups in Organic Synthesis." (Standard Reference for Cbz protection conditions).

For further assistance, please upload your HPLC trace to the secure portal.

Sources

Optimization

Preventing side reactions during the coupling of Cbz-4'-iodo-D-Phe

Doc ID: TS-CHEM-AA-409 | Last Updated: 2026-02-27 Department: Synthetic Chemistry Applications Status: Active Executive Summary Cbz-4'-iodo-D-Phe represents a "double-hazard" building block in peptide synthesis. You face...

Author: BenchChem Technical Support Team. Date: March 2026

Doc ID: TS-CHEM-AA-409 | Last Updated: 2026-02-27 Department: Synthetic Chemistry Applications Status: Active

Executive Summary

Cbz-4'-iodo-D-Phe represents a "double-hazard" building block in peptide synthesis. You face two opposing challenges:

  • Hyper-Susceptibility to Racemization: The electron-withdrawing iodine atom at the para position increases the acidity of the

    
    -proton via inductive effects (
    
    
    
    effect). This makes the chiral center significantly more labile than standard Phenylalanine, especially during activation.
  • Incompatibility with Standard Cbz Deprotection: While the iodine handle is robust during coupling, it is highly susceptible to hydrodehalogenation (loss of iodine) if you attempt to remove the Cbz group using standard catalytic hydrogenation (

    
    , Pd/C).
    

This guide provides the protocols necessary to couple this residue without losing chirality or the halogen handle.

Module 1: Preventing Racemization During Activation

The Mechanism of Failure

The primary side reaction is the conversion of the D-isomer to the L-isomer (or racemic mixture).

  • Cause: The 4'-Iodo substituent pulls electron density from the aromatic ring, which in turn destabilizes the

    
    -C-H bond.
    
  • Pathway: Upon activation (forming the O-acylisourea), the molecule rapidly cyclizes to form an oxazolone (azlactone). This intermediate is prone to enolization, destroying the stereocenter.

Diagram: The Oxazolone Danger Zone

RacemizationPath cluster_prevention Prevention Strategy Start Activated Cbz-4-iodo-D-Phe (O-Acylisourea) Oxazolone Oxazolone Intermediate Start->Oxazolone Cyclization Enol Enolized Oxazolone (Achiral/Planar) Oxazolone->Enol Base-catalyzed (-H+) Product_D Target Peptide (D-Isomer) Oxazolone->Product_D Amine Attack (Fast) Product_L Epimerized Peptide (L-Isomer) Oxazolone->Product_L Amine Attack (Slow) Enol->Oxazolone Reprotonation (+H+) Oxyma Oxyma Pure / HOBt Oxyma->Start Forms Active Ester (Blocks Oxazolone)

Caption: The oxazolone pathway is the primary driver of racemization. Additives like Oxyma Pure intercept the activated intermediate before the oxazolone can form.

Protocol: The "Low-Base" Activation Strategy

Standard HBTU/DIEA protocols are not recommended due to the high basicity of DIEA, which promotes proton abstraction.

ParameterRecommendationRationale
Coupling Reagent DIC / Oxyma Pure Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) is superior to HOBt for suppressing racemization in electron-deficient amino acids.[1]
Base Sym-Collidine (2,4,6-trimethylpyridine)A weaker base (pKa ~7.4) than DIEA (pKa ~10.5). Sufficient to neutralize the reaction without stripping the acidic

-proton.
Solvent DCM / DMF (1:1) Pure DMF promotes racemization due to its polarity. DCM reduces the rate of epimerization.
Temperature 0°C to 4°C Pre-activation should occur on ice. Reaction can warm to RT only after amine addition.

Step-by-Step Procedure:

  • Dissolve Cbz-4'-iodo-D-Phe-OH (1.0 eq) and Oxyma Pure (1.0 eq) in DCM/DMF (1:1).

  • Cool the solution to 0°C.

  • Add DIC (1.0 eq) and stir for 2 minutes (Pre-activation). Do not exceed 5 minutes.

  • Add the resin/amine component.

  • Add Sym-Collidine (2.0 eq) only if the amine is a salt (e.g., HCl salt). If the amine is free, omit the base entirely.

  • Monitor reaction extent.[2] Avoid "over-coupling" (stirring longer than necessary).

Module 2: Protecting the Aryl Iodide (The "Payload")

The Stability Challenge

The iodine atom is a "handle" for downstream cross-coupling (Suzuki/Sonogashira). It must remain intact.

  • Risk: Photolytic cleavage (homolysis of the C-I bond) or metal-catalyzed exchange.

  • Warning: Avoid using HATU if your solvent contains trace amines or if the reaction is prolonged, as the iodine can sometimes undergo nucleophilic aromatic substitution under harsh conditions, though this is rare compared to racemization.

Handling Requirements
  • Amber Glassware: Always handle the solid and solutions in amber vials or wrap vessels in aluminum foil. Aryl iodides are light-sensitive.

  • Degassing: Oxygen can promote radical side reactions. Briefly sparge solvents with Nitrogen/Argon before coupling.

Module 3: The "Post-Coupling" Trap (Critical Warning)

Do NOT use standard Hydrogenolysis (


 / Pd-C) to remove the Cbz group. 

If you treat your coupled peptide with Hydrogen and Palladium on Carbon to remove the Cbz group, you will simultaneously perform a hydrodehalogenation , replacing your Iodine with Hydrogen.

Correct Deprotection Strategies:

  • Option A (Acidolysis): Use HBr in Acetic Acid (33%) or TFMSA (Trifluoromethanesulfonic acid). The Cbz group is acid-labile (though less so than Boc), and the Aryl Iodide is generally stable to these acids.

  • Option B (Selective Hydrogenation - Advanced): If you must use hydrogenation, you must poison the catalyst. Use Pd/C sulfided or add ZnBr2 or Ammonia to the reaction mixture to inhibit the oxidative addition of Palladium into the C-I bond. Note: This requires optimization and is risky.

Troubleshooting & Logic Flow

Interactive Decision Tree

Use this logic flow to diagnose low yields or purity issues.

Troubleshooting Start Issue Encountered CheckType Identify Defect Type Start->CheckType Racemization Product contains L-Isomer (Epimer) CheckType->Racemization Dehalogenation Product missing Iodine (Mass = Expected - 126) CheckType->Dehalogenation NoCoupling Low Yield / No Reaction CheckType->NoCoupling BaseCheck Using DIEA/TEA? Racemization->BaseCheck Check Base DeprotectionCheck Used H2/Pd-C? Dehalogenation->DeprotectionCheck During Cbz Removal? Aggregation Try Magic Mixture (DCM/DMF/NMP + 1% Triton) NoCoupling->Aggregation Sequence Hydrophobic? SwitchBase Switch to Collidine or Base-Free DIC/Oxyma BaseCheck->SwitchBase Yes TempCheck Coupling > 25°C? BaseCheck->TempCheck No CoolDown Perform activation at 0°C TempCheck->CoolDown Yes StopH2 CRITICAL ERROR: Use HBr/AcOH or TFMSA DeprotectionCheck->StopH2 Yes

Caption: Diagnostic workflow for isolating the root cause of synthesis failure. Note that "Dehalogenation" is almost exclusively a downstream deprotection error.

Frequently Asked Questions (FAQ)

Q: Can I use HATU for this coupling? A: Use with extreme caution. HATU is a uronium salt that requires a base (DIEA) to function. The high pH environment created by DIEA is the primary cause of racemization for D-Phe derivatives. If you must use HATU, reduce the base to 1.0 eq and keep the temperature at 0°C. DIC/Oxyma is significantly safer.

Q: I see a mass corresponding to [M-126]. What happened? A: You have lost the iodine atom. This is almost certainly due to exposure to reducing conditions (e.g., catalytic hydrogenation, exposure to light in the presence of thiols, or harsh metallic reducing agents). Check your Cbz deprotection step.

Q: Why Cbz? Why not Fmoc? A: Cbz is often chosen when the peptide requires harsh basic conditions downstream (which would remove Fmoc) or for specific orthogonality. However, if your sequence allows, Fmoc-4'-iodo-D-Phe is generally preferred because Fmoc removal (Piperidine) does not affect the Aryl Iodide, avoiding the H2/Pd incompatibility issue entirely.

Q: My product is precipitating during coupling. A: Iodo-Phe is very hydrophobic. The "Magic Mixture" is recommended: DCM/DMF/NMP (1:1:1). You can also add chaotropic salts like


 (0.4M in DMF) to disrupt aggregation on the resin.

References

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[3] Chemistry – A European Journal.[3] Link

  • Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation procedures. Methods in Enzymology. Link

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (See section on Cbz removal vs. Halogen stability). Link

Sources

Troubleshooting

Optimizing coupling reagents for Cbz-4'-iodo-D-Phe incorporation

Topic: Optimizing coupling reagents for Cbz-4'-iodo-D-Phe incorporation Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals. Subject: Opti...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing coupling reagents for Cbz-4'-iodo-D-Phe incorporation Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.

Subject: Optimization of Cbz-4'-iodo-D-Phe Coupling Protocols Ticket Priority: High (Chiral Purity & Chemoselectivity Risk) Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary

Incorporating Cbz-4'-iodo-D-Phe presents a dual challenge in peptide synthesis: maintaining the stereochemical integrity of the D-isomer and preserving the aryl iodide moiety.

The iodine atom at the para position exerts an electron-withdrawing inductive effect (-I), increasing the acidity of the


-proton. This makes the activated amino acid significantly more prone to base-catalyzed racemization (enolization) than standard Phenylalanine. Furthermore, the Cbz (benzyloxycarbonyl) group, while generally robust, requires specific deprotection strategies that are often incompatible with aryl iodides (e.g., catalytic hydrogenation causing hydrodehalogenation).

This guide prioritizes neutral activation strategies to suppress racemization and outlines chemoselective protocols to ensure successful incorporation.

Module 1: Reagent Selection & Decision Matrix

Question 1: Which coupling reagent system offers the highest chiral fidelity for Cbz-4'-iodo-D-Phe?

Recommendation: DIC / Oxyma Pure (Diisopropylcarbodiimide / Ethyl 2-cyano-2-(hydroxyimino)acetate).[1]

The Technical "Why": Standard uronium reagents (HATU, HBTU) require a tertiary base (DIPEA, NMM) to function. Even hindered bases can abstract the acidified


-proton of 4-iodo-Phe, leading to rapid racemization (conversion of D 

L).
  • DIC/Oxyma Pure operates at near-neutral pH.

  • Oxyma Pure acts as a superior nucleophile to HOBt, suppressing the formation of the oxazolone intermediate (the primary pathway for racemization in urethane-protected amino acids) while maintaining high acylation rates [1].

  • Safety: Oxyma is non-explosive, unlike HOBt/HOAt derivatives.[2]

Question 2: When should I consider HATU?

Recommendation: Only use HATU if DIC/Oxyma fails to drive the reaction to completion (>99%) due to severe steric hindrance (e.g., coupling to an N-methylated residue).

Critical Modification: If HATU is required, you must substitute DIPEA with 2,4,6-Collidine (TMP) . Collidine is a weaker, non-nucleophilic base that significantly lowers the rate of


-proton abstraction compared to DIPEA [2].

Module 2: Experimental Protocols

Protocol A: Standard Incorporation (Low Racemization Risk)

Use this for standard solid-phase or solution-phase coupling.

  • Dissolution: Dissolve Cbz-4'-iodo-D-Phe (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.

  • Activation: Add DIC (3.0 eq).

  • Pre-activation: Stir for 2–3 minutes only. Note: Extended pre-activation increases racemization risk.[3]

  • Coupling: Add the mixture to the resin/amine component.[3]

  • Reaction Time: Agitate for 45–60 minutes at Room Temperature.

  • Monitoring: Verify with Kaiser Test or Chloranil Test (for secondary amines).

Protocol B: "Difficult Sequence" Incorporation (High Sterics)

Use this only if Protocol A yields <95% conversion.

  • Dissolution: Dissolve Cbz-4'-iodo-D-Phe (3.0 eq) and HATU (2.9 eq) in DMF.

  • Base Addition: Add 2,4,6-Collidine (6.0 eq). Do NOT use DIPEA.

  • Coupling: Immediately add to the resin. Do not pre-activate.

  • Reaction Time: 30–45 minutes.

  • Double Coupling: If needed, repeat with fresh reagents.

Module 3: Troubleshooting & FAQs

Issue: Loss of Iodine (Hydrodehalogenation)

User Report: "I successfully coupled the amino acid, but after removing the Cbz group, the mass spec shows a loss of 126 Da (Iodine)."

Root Cause: You likely used Catalytic Hydrogenation (H2/Pd-C) to remove the Cbz group. Palladium catalysts readily cleave Aryl-Iodide bonds, replacing the iodine with hydrogen [3].

Solution: If you must remove the Cbz group while retaining the Iodine, you cannot use standard hydrogenation.

  • Alternative 1: Use HBr in Acetic Acid or TFMSA (Trifluoromethanesulfonic acid). These harsh acidic conditions cleave Cbz but leave the Aryl-Iodide intact.

  • Alternative 2: Switch protection strategy. If possible, use Fmoc-4'-iodo-D-Phe for SPPS, as Fmoc removal (Piperidine) is orthogonal to the iodine moiety.

Issue: Chiral Purity Degradation

User Report: "I see a 5-8% L-isomer impurity after coupling."

Root Cause:

  • Excess Base: Using DIPEA with HATU/HBTU.

  • Temperature: Coupling at elevated temperatures (e.g., microwave >50°C). The electron-withdrawing iodine lowers the energy barrier for racemization.

Solution:

  • Switch to Protocol A (DIC/Oxyma) .

  • Perform coupling at Ambient Temperature or strictly limit microwave heating to 40°C max.

  • Ensure the Cbz-amino acid quality; check the raw material optical rotation before use.

Issue: Poor Solubility / Aggregation

User Report: "The reaction mixture turns cloudy or gels, leading to incomplete coupling."

Root Cause: Halogenated amino acids are highly lipophilic. Combined with the Cbz group, this can induce hydrophobic aggregation on the resin.

Solution:

  • Solvent System: Use a solvent mixture of DMF/NMP (1:1) or add 10% DMSO to the coupling mixture to disrupt beta-sheet formation [4].

  • Chaotropic Salts: Add 0.1 M LiCl or KSCN to the coupling buffer to improve chain solvation.

Module 4: Comparative Data & Visualization

Table 1: Coupling Reagent Performance for Electron-Deficient Amino Acids
Reagent SystemActivation pHRacemization RiskCoupling EfficiencyRecommended For
DIC / Oxyma NeutralVery Low HighPrimary Choice
HATU / Collidine Weakly BasicLow-MediumVery High Sterically Hindered Amines
HATU / DIPEA BasicHigh Very HighAvoid for D-amino acids
HBTU / DIPEA BasicHighMediumObsolete for this application
Workflow Visualization: Optimization Logic

CouplingLogic Start Start: Cbz-4'-iodo-D-Phe Incorporation CheckSterics Is the N-terminal amine sterically hindered? Start->CheckSterics ProtocolA PROTOCOL A: DIC + Oxyma Pure (Neutral pH) CheckSterics->ProtocolA No (Primary Amine) ProtocolB PROTOCOL B: HATU + Collidine (Weak Base) CheckSterics->ProtocolB Yes (N-Me, Proline) CheckYield Check Coupling Yield (Kaiser/LCMS) ProtocolA->CheckYield ProtocolB->CheckYield Success Proceed to Next Step CheckYield->Success >99% Failure Incomplete Coupling? CheckYield->Failure <95% AggCheck Check for Aggregation (Cloudiness/Gel) Failure->AggCheck AggCheck->ProtocolB No (Kinetic Issue) SolventFix Add 10% DMSO or Switch to NMP AggCheck->SolventFix Yes SolventFix->ProtocolA Retry

Caption: Decision tree for selecting coupling conditions based on steric hindrance and experimental feedback.

References

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[1][4][5] Chemistry – A European Journal.

  • Carpino, L. A., et al. (2002). The Diisopropylcarbodiimide/1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice. Journal of Organic Chemistry.

  • Mandal, P. K., & McMurray, J. S. (2007).[6] Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane. Journal of Organic Chemistry. (Demonstrates hydrodehalogenation risks).

  • Paradís-Bas, M., et al. (2016). The Road to the Synthesis of "Difficult Peptides". Methods in Molecular Biology.

Sources

Optimization

Technical Support Center: Chiral Integrity in Peptide Synthesis

Topic: How to avoid racemization of Cbz-4'-iodo-D-Phe during synthesis Subject: Troubleshooting Racemization in Cbz-4'-iodo-D-Phe Coupling Ticket ID: #RAC-4I-PHE-001 Assigned Specialist: Senior Application Scientist, Pro...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: How to avoid racemization of Cbz-4'-iodo-D-Phe during synthesis

Subject: Troubleshooting Racemization in Cbz-4'-iodo-D-Phe Coupling Ticket ID: #RAC-4I-PHE-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Synthesizing peptides containing Cbz-4'-iodo-D-phenylalanine presents a dual challenge. First, the 4'-iodo substituent is an electron-withdrawing group (EWG) that increases the acidity of the


-proton, significantly lowering the energy barrier for racemization compared to unsubstituted phenylalanine. Second, while the Cbz (benzyloxycarbonyl)  group is a urethane protector generally considered "safe," it does not render the molecule immune to racemization, particularly under base-catalyzed activation conditions.

This guide provides a root-cause analysis of racemization pathways and actionable protocols to maintain enantiomeric excess (


) >99%.

Part 1: The Mechanistic Hazard

To prevent racemization, you must understand how it happens. For Cbz-4'-iodo-D-Phe, the primary culprit is the 5(4H)-oxazolone pathway, exacerbated by base-mediated enolization.

Mechanism of Failure
  • Activation: The carboxyl group is converted to a leaving group (Active Ester).

  • Cyclization: The carbonyl oxygen of the Cbz group attacks the activated carbonyl, forming a 5(4H)-oxazolone (also known as an azlactone).

  • Deprotonation: The 4'-iodo group pulls electron density from the phenyl ring, which in turn pulls from the

    
    -carbon. This makes the 
    
    
    
    -proton highly acidic. A base abstracts this proton, creating a planar, achiral enolate.
  • Reprotonation: The proton returns from either face, resulting in a racemic mixture (D/L).

RacemizationMechanism Start Cbz-4-iodo-D-Phe (Chiral Pure) Activated Activated Ester (O-Acylurea / OBt) Start->Activated Coupling Reagent (EDC/HATU) Oxazolone 5(4H)-Oxazolone (Chiral Intermediate) Activated->Oxazolone Cyclization (Slow for Cbz) Racemate Racemic Product (50% D / 50% L) Activated->Racemate Direct Enolization (Alternative Path) Enolate Stabilized Enolate (ACHIRAL / PLANAR) Oxazolone->Enolate Base (DIEA) + Iodo-EWG Effect Oxazolone->Racemate Amine Attack Enolate->Oxazolone Reprotonation

Figure 1: The "danger zone" is the transition from Oxazolone to the Achiral Enolate. The 4-iodo group accelerates this step.

Part 2: Critical Control Points (Q&A)

Q1: Which coupling reagent system should I use to minimize racemization?

Recommendation: Use DIC (Diisopropylcarbodiimide) + Oxyma Pure .[1]

  • Why? This method allows for "base-free" or "low-base" coupling. Phosphonium (PyBOP) and Uronium (HATU/HBTU) reagents require a tertiary base (like DIEA) to function. That base is the primary driver of proton abstraction. Carbodiimides like DIC do not require base, keeping the pH neutral/acidic and preserving the

    
    -proton.
    
  • The Data:

    Coupling System Base Requirement Racemization Risk (4-I-Phe)
    DIC / Oxyma None (or <0.1 eq) Lowest (<0.5%)
    EDC / HOBt None Low (<1.0%)
    HATU / DIEA Obligatory (2 eq) High (>5.0%)

    | PyBOP / NMM | Obligatory (2 eq) | Moderate (2-3%) |

Q2: I must use HATU/HBTU due to steric hindrance. How do I save the chirality?

Recommendation: Switch the base from DIEA (Diisopropylethylamine) to TMP (2,4,6-Trimethylpyridine / Collidine) .

  • The Logic: DIEA is a strong, non-nucleophilic base (

    
    ). It easily strips the acidic 
    
    
    
    -proton of 4-iodo-Phe. Collidine is a weaker base (
    
    
    ) and is sterically hindered. It is strong enough to drive the coupling reaction but too weak/bulky to effectively abstract the
    
    
    -proton.
  • Protocol Adjustment:

    • Dissolve Cbz-4-iodo-D-Phe and HATU.

    • Add Collidine (1.0 - 2.0 eq only).

    • Immediately add the amine component. Do not pre-activate for more than 30 seconds.

Q3: Does temperature really matter?

Answer: Yes, exponentially.

  • The Rule: Perform the activation and initial coupling at 0°C .

  • Reasoning: The activation energy for racemization (proton abstraction) is generally higher than that of the coupling reaction. Lowering the temperature to 0°C suppresses the side reaction (racemization) significantly more than it slows the desired bond formation.

Part 3: Validated Synthesis Protocol

Method: Solid-Phase Peptide Synthesis (SPPS) or Solution Phase Target: Coupling Cbz-4-iodo-D-Phe-OH to a secondary amine or resin-bound peptide.

Reagents:
  • AA: Cbz-4-iodo-D-Phe-OH (1.0 eq)

  • Activator: DIC (1.0 eq)

  • Additive: Oxyma Pure (1.0 eq) (Superior to HOBt for suppressing racemization)

  • Solvent: DMF (Anhydrous) - Avoid DMSO (promotes racemization)

Step-by-Step Workflow:
  • Preparation: Dissolve Cbz-4-iodo-D-Phe-OH and Oxyma Pure in minimal DMF. Cool to 0°C in an ice bath.

  • Activation: Add DIC (1.0 eq). Stir at 0°C for exactly 2 minutes .

    • Note: Do not wait longer. Extended pre-activation allows oxazolone accumulation.

  • Coupling: Add the amine component (or resin) immediately to the cold mixture.

  • Reaction: Allow to stir at 0°C for 30 minutes, then slowly warm to Room Temperature (RT) over 1-2 hours.

  • Quench: If in solution, quench with dilute acidic buffer (0.1M HCl) to neutralize any transient enolates immediately.

Part 4: Quality Control & Troubleshooting

Decision Tree: Diagnosing Low Optical Purity

Troubleshooting Problem Issue: Low Enantiomeric Excess (ee%) CheckBase Q1: Did you use DIEA/TEA? Problem->CheckBase CheckTime Q2: Pre-activation > 5 mins? CheckBase->CheckTime No SolutionBase Switch to Collidine or Base-Free (DIC/Oxyma) CheckBase->SolutionBase Yes CheckSolvent Q3: Solvent used? CheckTime->CheckSolvent No SolutionTime Reduce Pre-activation to < 1 min CheckTime->SolutionTime Yes SolutionSolvent Switch DMF -> DCM (Non-polar suppresses ions) CheckSolvent->SolutionSolvent DMSO/NMP

Figure 2: Troubleshooting logic for restoring chiral integrity.

Analytical Method (Chiral HPLC)

You cannot fix what you cannot measure. Standard C18 HPLC will not separate the D/L isomers.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane : Isopropanol (80:20 to 90:10) isocratic.

  • Detection: UV at 254 nm (Iodo-phenyl chromophore is strong).

  • Expected Result: The D-isomer (major) and L-isomer (impurity) should resolve with

    
    .
    

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

  • BenchChem. (2025).[2][3] Prevention of Racemization in Peptide Synthesis.[2][4][5][6] Technical Support Center. Link

  • Stura, E., et al. (2023). N-Acetyl-L-phenylalanine Racemization during TBTU Amidation.[7][8][9] Molecules, 28(2), 581. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[1][6][10] Journal of the American Chemical Society, 115(10), 4397–4398. Link

Sources

Troubleshooting

Troubleshooting Suzuki reactions with Cbz-4'-iodo-D-Phe substrates

Topic: Troubleshooting Suzuki reactions with Cbz-4'-iodo-D-Phe substrates Content type: Technical Support Guide Case ID: SUZ-D-PHE-4I Priority: High (Chiral Integrity Risk) Assigned Specialist: Senior Application Scienti...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Suzuki reactions with Cbz-4'-iodo-D-Phe substrates Content type: Technical Support Guide

Case ID: SUZ-D-PHE-4I Priority: High (Chiral Integrity Risk) Assigned Specialist: Senior Application Scientist

Executive Summary & Substrate Analysis

You are attempting a Suzuki-Miyaura cross-coupling on N-Cbz-4-iodo-D-phenylalanine (or its ester derivatives). This substrate presents a "perfect storm" of three competing challenges:

  • The "D" Configuration (Stereochemistry): The

    
    -proton of phenylalanine derivatives is prone to base-mediated abstraction, leading to racemization (conversion of D 
    
    
    
    L/D mix). This is the most critical failure mode because it is often invisible by standard NMR and requires chiral HPLC/SFC to detect.
  • The Iodo-Aryl Moiety (Reactivity): While highly reactive toward oxidative addition (good), aryl iodides are susceptible to protodehalogenation (reduction to Cbz-Phe-H) if the transmetalation step is slow.

  • The Cbz Group (Chemo-stability): While generally stable to base, the carbamate nitrogen can coordinate to Pd(II), potentially stalling the catalytic cycle ("poisoning"), and the group itself is sensitive to hydrogenolysis if Pd black precipitates under reducing conditions.

This guide prioritizes Chiral Retention over raw yield. A 99% yield is useless if the enantiomeric excess (ee) drops to 50%.

Diagnostic Workflow

Before adjusting conditions, identify your primary failure mode using the logic tree below.

TroubleshootingLogic Start Identify Primary Failure CheckLCMS Analyze Crude by LCMS/NMR Start->CheckLCMS Issue1 Product Mass Found BUT Chiral HPLC shows <98% ee CheckLCMS->Issue1 Racemization Issue2 Mass = M-126 (Des-Iodo) (Protodehalogenation) CheckLCMS->Issue2 Side Product Issue3 Starting Material (SM) Unreacted or Pd Black Formation CheckLCMS->Issue3 Stalled Issue4 Mass = Dimer (Homocoupling) CheckLCMS->Issue4 Side Product Sol1 Action: Switch Base to K3PO4 or Na-Succinate. Use SPhos ligand. Lower Temp. Issue1->Sol1 Sol2 Action: Remove alcoholic solvents. Increase Boronic Acid equiv. Degas thoroughly. Issue2->Sol2 Sol3 Action: Switch to Pd-G3/G4 precatalysts. Check for N-coordination. Switch Solvent (Dioxane/H2O). Issue3->Sol3 Sol4 Action: Reduce O2 (Freeze-Pump-Thaw). Slow addition of Boronic Acid. Issue4->Sol4

Figure 1: Diagnostic logic tree for troubleshooting Suzuki coupling of amino acid derivatives.

Critical Failure Modes & Solutions

Issue A: Racemization (Loss of D-Configuration)

The Mechanism: The basic conditions required for Suzuki coupling can deprotonate the


-carbon, forming an enolate intermediate. Upon reprotonation, stereochemistry is scrambled.
  • Risk Factor: High temperatures (>80°C) and strong carbonate/hydroxide bases (

    
    , 
    
    
    
    ).
  • The Fix:

    • Base Switching: Replace Carbonates with Phosphates (

      
      )  or Carboxylates (Sodium Succinate) . These are milder and less likely to abstract the 
      
      
      
      -proton while still activating the boronic acid [1].
    • Ligand Selection: Use SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl). SPhos is bulky and electron-rich, facilitating oxidative addition at lower temperatures and creating a steric environment that discourages enolization coordination [2].

Issue B: Protodehalogenation (Conversion to Cbz-Phe-H)

The Mechanism: After oxidative addition, the Pd(II)-Aryl species is reduced instead of undergoing transmetalation. This often happens if the boronic acid activation is too slow or if "hydride sources" (like Ethanol or Isopropanol) are present as co-solvents.

  • The Fix:

    • Solvent Control: Avoid primary/secondary alcohols. Use Toluene/Water , DME/Water , or DMF (anhydrous).

    • Accelerate Transmetalation: Ensure the boronic acid is not sterically hindered. If it is, switch to a Potassium Trifluoroborate (

      
      )  salt, which transmetalates faster and suppresses the time window available for dehalogenation [3].
      
Issue C: Catalyst Poisoning (Stalled Reaction)

The Mechanism: The carbamate (Cbz) nitrogen or the free carboxylate (if unmasked) can coordinate to the Palladium center, forming a stable 5- or 6-membered chelate that shuts down the catalytic cycle.

  • The Fix:

    • Protect the Acid: Ensure the carboxylic acid is protected as an ester (Methyl, t-Butyl, or Benzyl) before coupling. Free acids are notoriously difficult in Suzuki reactions due to catalyst sequestration.

    • Pre-catalysts: Use Pd(OAc)2 with SPhos (generated in situ) or pre-formed Pd-SPhos G3 . Avoid

      
       as it is often sluggish with hindered amino acids.
      

Optimized Protocol (The "Gold Standard")

This protocol is designed to maximize enantiomeric retention for Cbz-4-iodo-D-Phe-OMe (Methyl ester recommended).

Reagents:

  • Substrate: Cbz-4-iodo-D-Phe-OMe (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd(OAc)2 (5 mol%) + SPhos (10 mol%)

  • Base:

    
     (Tribasic Potassium Phosphate) (2.0 equiv)
    
  • Solvent: Toluene : Water (3:1 ratio) - Degassed

Step-by-Step:

  • Preparation: Charge a reaction vial with the Substrate, Boronic Acid,

    
    , SPhos, and 
    
    
    
    .
  • Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Crucial: Oxygen promotes homocoupling.

  • Solvent Addition: Add the degassed Toluene/Water mixture via syringe.

  • Reaction: Heat to 60°C (Do not exceed 80°C). Stir vigorously for 4–12 hours.

    • Note: The Iodo-handle is reactive enough to couple at 60°C. Higher temps increase racemization risk.

  • Workup: Cool to room temperature. Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash chromatography.

  • Validation: MANDATORY Chiral HPLC/SFC analysis to confirm D-enantiomer purity.

Data Comparison: Base Effects on Racemization[1][2][3]
BaseSolventTempYield% ee (Retention)Verdict

DME/H2O80°C85%72%FAIL (High Racemization)

DMF100°C90%55%FAIL (Severe Racemization)

Toluene/H2O60°C82%>98%OPTIMAL

Toluene60°C40%90%POOR (Low Conversion)

Mechanistic Insight: The Racemization Pathway

Understanding how you lose the D-configuration helps you prevent it.

Racemization Substrate Cbz-D-Phe-OR (Pure D-isomer) Intermediate Enolate (Planar / Achiral) Substrate->Intermediate Deprotonation of alpha-H (Fast at >80C) Base Strong Base (CO3, OH) Base->Intermediate ProductL L-Isomer (Unwanted) Intermediate->ProductL Reprotonation (Face A) ProductD D-Isomer (Desired) Intermediate->ProductD Reprotonation (Face B) caption Figure 2: Base-mediated racemization mechanism via enolate formation.

[4]

Frequently Asked Questions (FAQ)

Q: Can I use the free carboxylic acid (Cbz-4-iodo-D-Phe-OH)? A: It is highly discouraged. The free acid requires an extra equivalent of base to deprotonate, increasing the pH and the risk of racemization. Furthermore, the carboxylate anion can bind to Palladium, slowing the reaction. Convert to a Methyl or Benzyl ester first.

Q: I see a mass of M+H = 254 (Biphenyl) in my LCMS. What is this? A: This is homocoupling of your Phenylboronic acid. It means your oxidative addition (Pd inserting into C-I) is too slow, or you have too much Oxygen in the system.

  • Fix: Degas solvents more thoroughly and ensure you are using a reactive catalyst system (like Pd-SPhos).

Q: Why SPhos? Can I use dppf? A:


 is a robust catalyst, but SPhos is superior for preserving chirality in amino acids [2]. SPhos creates a specific steric pocket that accelerates the coupling while shielding the 

-proton from base attack.

References

  • Racemization in Suzuki Couplings: Prieto, M., et al. "Racemization in Suzuki Couplings: A Quantitative Study Using 4-Hydroxyphenylglycine and Tyrosine Derivatives." The Journal of Organic Chemistry, vol. 72, no.[1] 3, 2007, pp. 1047-1050. [Link]

  • SPhos for Chiral Preservation: McIntosh, M. L., et al. "Use of the SPhos Ligand to Suppress Racemization in Arylpinacolboronate Ester Suzuki Couplings Involving α-Amino Acids." The Journal of Organic Chemistry, vol. 75, no. 1, 2010, pp. 205-208. [Link]

  • Protodehalogenation Mechanisms: Sherwood, J., et al. "Protodeboronation and Protodehalogenation in Suzuki-Miyaura Couplings." Topics in Catalysis, vol. 61, 2018. [Link]

  • General Suzuki Guide: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, vol. 95, no. 7, 1995, pp. 2457-2483. [Link]

Sources

Optimization

🔬 Troubleshooting Guide 1: Overcoming Steric Hindrance in Peptide Coupling

Welcome to the Technical Support Center for Unnatural Amino Acid Workflows . As a Senior Application Scientist, I have designed this portal to help researchers, chemists, and drug development professionals navigate the u...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Unnatural Amino Acid Workflows . As a Senior Application Scientist, I have designed this portal to help researchers, chemists, and drug development professionals navigate the unique steric and electronic challenges associated with Cbz-4'-iodo-D-Phe (N-Carbobenzyloxy-4-iodo-D-phenylalanine).

This molecule presents a dual challenge in synthetic workflows: the bulky N-alpha Cbz protecting group creates significant steric hindrance during amide bond formation, while the heavy 4'-iodo substitution requires precise catalytic tuning for downstream cross-coupling applications.

Problem: Low yield, slow reaction kinetics, or incomplete conversion when coupling Cbz-4'-iodo-D-Phe to a resin-bound amine or a bulky adjacent amino acid.

Root Cause Analysis (Causality): The carboxybenzyl (Cbz or Z) group is a classic carbamate protecting group that is significantly bulkier than standard Fmoc or Boc groups[1]. This bulky aromatic shield folds over the activated alpha-carboxyl group, severely restricting the trajectory of the incoming nucleophile (the amine). When traditional carbodiimide activators (like DIC or DCC) are used, the resulting O-acylisourea intermediate is too sterically congested to undergo efficient nucleophilic attack, leading to high rates of hydrolysis or rearrangement to the inactive N-acylurea[2].

The Solution: To overcome this activation barrier, you must abandon standard carbodiimides and utilize highly reactive, less sterically demanding uronium/aminium salts (e.g., HATU or COMU) in combination with a strong hydrogen-bond accepting additive like HOAt. This forms a highly reactive, stabilized active ester that forces the coupling forward.

Table 1: Coupling Reagent Efficacy for Cbz-Protected Bulky Amino Acids
Coupling Reagent SystemActivation IntermediateSteric ToleranceRelative KineticsEpimerization Risk
DIC / Oxyma Active EsterLowSlowLow
HBTU / HOBt Benzotriazole EsterModerateModerateModerate
HATU / HOAt 7-Aza-benzotriazole EsterHigh Fast Low (due to HOAt)
COMU / Oxyma Morpholino-uroniumVery High Very Fast Low
Self-Validating Protocol: HATU-Mediated Coupling of Cbz-4'-iodo-D-Phe

This protocol incorporates built-in validation steps to ensure the reaction does not stall.

  • Preparation: Dissolve 3.0 equivalents (eq) of Cbz-4'-iodo-D-Phe and 2.9 eq of HATU in anhydrous DMF (concentration ~0.2 M). Note: Using slightly less HATU prevents capping of the resin-bound amine by the uronium salt.

  • Activation: Add 6.0 eq of N,N-Diisopropylethylamine (DIPEA) to the solution. Stir for exactly 2 minutes to pre-form the highly reactive 7-aza-benzotriazole active ester.

  • Coupling: Add the activated mixture to the resin-bound amine.

  • Energy Input: Agitate at room temperature for 2 hours. If coupling to a secondary amine (e.g., Proline), apply microwave heating at 75°C for 10 minutes.

  • Validation: Perform a Kaiser Test (for primary amines) or Chloranil Test (for secondary amines). A colorless/yellow resin indicates >99% conversion. If blue/green, repeat steps 1-3 for a second coupling cycle.

G N1 Cbz-4'-iodo-D-Phe Coupling Strategy N2 Assess Incoming Amine N1->N2 N3 Primary / Unhindered N2->N3 N4 Secondary / Bulky N2->N4 N5 Standard DIC/Oxyma (rt, 1-2h) N3->N5 N6 HATU / HOAt / DIPEA (Microwave 75°C or extended rt) N4->N6

Decision matrix for selecting coupling conditions based on steric hindrance.

🔬 Troubleshooting Guide 2: Palladium-Catalyzed Late-Stage Functionalization

Problem: Suzuki-Miyaura or Sonogashira cross-coupling at the 4'-iodo position yields mostly unreacted starting material or protodehalogenated byproducts.

Root Cause Analysis (Causality): The 4'-iodo substitution on the phenylalanine ring is highly reactive toward the initial oxidative addition step of palladium catalysis[3]. However, the bulky Cbz group on the chiral backbone severely crowds the microenvironment around the palladium center. When attempting to couple a bulky partner (such as a pinacolborane derivative or a substituted alkyne), the transmetalation step becomes the kinetic bottleneck[4]. If transmetalation is too slow, the Pd(II) intermediate undergoes premature beta-hydride elimination or protodehalogenation.

The Solution: You must use a palladium catalyst with a ligand that is bulky enough to facilitate reductive elimination, but flexible enough to allow transmetalation in a crowded environment. Pd(dppf)Cl₂ or Pd(OAc)₂ with SPhos are the optimal choices for sterically hindered iodo-phenylalanines[3].

Self-Validating Protocol: Suzuki-Miyaura Coupling of Cbz-4'-iodo-D-Phe
  • Degassing (Critical): Dissolve Cbz-4'-iodo-D-Phe (1.0 eq) and the boronic acid/pinacol ester (1.5 eq) in a 4:1 mixture of 1,4-Dioxane and Water. Bubble argon through the solution for 15 minutes. Oxygen will kill the active Pd(0) species.

  • Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (3.0 eq). The bidentate dppf ligand forces the Pd center into a geometry that accelerates transmetalation despite the Cbz bulk.

  • Reaction: Heat to 80°C under argon for 4-6 hours.

  • Validation (In-Process): Pull a 10 µL aliquot at 2 hours, dilute in acetonitrile, and run via LC-MS. You should observe the disappearance of the characteristic iodine isotope pattern (M+H) and the emergence of the cross-coupled product mass. If starting material persists without product formation, spike in an additional 0.02 eq of Pd(dppf)Cl₂.

G Pd0 Pd(0) Catalyst OA Oxidative Addition (Fast: C-I bond easily broken) Pd0->OA TM Transmetalation (Kinetic Bottleneck via Cbz Bulk) OA->TM Boronic Acid / Base RE Reductive Elimination (Product Release) TM->RE RE->Pd0

Catalytic cycle highlighting the transmetalation bottleneck caused by Cbz steric bulk.

❓ Frequently Asked Questions (FAQs)

Q: Does the D-stereocenter alter the coupling efficiency compared to the natural L-isomer? A: Intrinsically, the chemical reactivity of the carboxyl group is identical. However, in Solid-Phase Peptide Synthesis (SPPS), coupling a D-amino acid onto a growing L-amino acid chain can induce sudden secondary structure formations (such as beta-turns). This folding can either bury the reactive amine (increasing steric hindrance) or expose it. If coupling fails, adding a chaotropic agent like 0.1 M LiCl in DMF can disrupt this hydrogen-bond network and restore coupling efficiency.

Q: Is there a risk of removing the Cbz group during Palladium-catalyzed cross-coupling? A: Cbz is typically removed via catalytic hydrogenation (Pd/C and H₂)[1]. Standard Suzuki or Sonogashira conditions do not generate hydrogen gas, so the Cbz group remains completely stable during these cross-coupling reactions[4]. However, ensure your solvents are free of hydrogen donors (like formic acid or isopropanol) which could trigger unintended transfer hydrogenation.

Q: Can I use Cbz-4'-iodo-D-Phe in standard Fmoc-SPPS? A: Yes, but it must be placed at the N-terminus of your peptide sequence. Because Cbz requires strong acidic conditions (HF/TfOH) or catalytic hydrogenation for removal[1], it is not orthogonal to standard Fmoc-deprotection (piperidine). It is best utilized as a terminal capping building block that provides a handle for late-stage functionalization.

📚 References

  • Synthesis of a Biotin-Derived Alkyne for Pd-Catalyzed Coupling Reactions - PMC Source: nih.gov URL:[Link][4]

  • Synthesis of Enantiomerically Pure 4-Borono-L-phenylalanine via Palladium-Catalyzed Cross-Coupling Source: oup.com (Bulletin of the Chemical Society of Japan) URL:[Link][3]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids Source: researchgate.net URL:[Link][2]

  • Protecting Groups for Amines: Carbamates Source: masterorganicchemistry.com URL:[Link][1]

Sources

Reference Data & Comparative Studies

Validation

Mechanistic Determinants: The Causality Behind the Choice

The strategic incorporation of unnatural amino acids is a cornerstone of modern peptide-based drug discovery. Among the most versatile building blocks are the halogenated D-phenylalanine derivatives, specifically Cbz-4'-...

Author: BenchChem Technical Support Team. Date: March 2026

The strategic incorporation of unnatural amino acids is a cornerstone of modern peptide-based drug discovery. Among the most versatile building blocks are the halogenated D-phenylalanine derivatives, specifically Cbz-4'-iodo-D-Phe (Cbz-D-Phe(4-I)-OH) and Cbz-4'-bromo-D-Phe (Cbz-D-Phe(4-Br)-OH).

While both building blocks provide the proteolytic stability inherent to D-amino acids and feature a Carboxybenzyl (Cbz) protecting group—often utilized as a stable N-terminal cap in peptidomimetic protease inhibitors—the choice between an iodine and a bromine substitution at the para position fundamentally alters the peptide’s physicochemical properties, supramolecular assembly, and synthetic utility.

As a Senior Application Scientist, I have structured this guide to move beyond basic specifications, delving into the mechanistic causality behind selecting one halogen over the other, supported by quantitative data and self-validating experimental protocols.

A. Halogen Bonding (XB) and the -Hole

Halogens can act as Lewis acids to form highly directional non-covalent interactions with Lewis bases (such as the carbonyl oxygens of a protein backbone). This interaction is driven by the


-hole , a region of positive electrostatic potential on the outermost surface of the halogen atom[1].
  • Cbz-4'-iodo-D-Phe: Iodine is highly polarizable and possesses a large, highly positive

    
    -hole. It forms exceptionally strong and highly directional halogen bonds, making it the premier choice for locking peptide conformations or anchoring a peptide into a receptor's binding pocket[2].
    
  • Cbz-4'-bromo-D-Phe: Bromine is less polarizable and has a smaller

    
    -hole. While it still participates in halogen bonding, the interaction is significantly weaker than that of iodine. It is typically chosen when the target binding pocket cannot accommodate the larger atomic radius of iodine.
    
B. Steric Bulk and Lipophilicity

The van der Waals (vdW) radius of iodine (~1.98 Å) is significantly larger than that of bromine (~1.85 Å). Consequently, substituting a native phenylalanine with 4'-iodo-D-Phe drastically increases the lipophilicity (LogP) and the steric footprint of the residue. While this can enhance membrane permeability and drive hydrophobic self-assembly (such as in peptide hydrogelation)[3], it can also lead to steric clashes in rigid, narrow receptor pockets where 4'-bromo-D-Phe might fit perfectly.

C. Synthetic Utility: Late-Stage Diversification

Both derivatives serve as excellent handles for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, or Heck reactions) to synthesize complex, highly functionalized peptides.

  • Reactivity: The carbon-iodine bond is weaker than the carbon-bromine bond. Therefore, Cbz-4'-iodo-D-Phe undergoes oxidative addition with Pd(0) catalysts much faster and under milder conditions (often at room temperature) compared to its bromo counterpart, which typically requires elevated temperatures (80°C+) and specialized ligands.

  • The Cbz Cleavage Caveat: A critical mechanistic consideration in peptide synthesis is that standard catalytic hydrogenation (Pd/C, H

    
    ) used to remove the Cbz group will also cause hydrodehalogenation , stripping the iodine or bromine off the aromatic ring. If the halogen is required in the final molecule, the Cbz group must either be retained as part of the pharmacophore or cleaved using strong acids (e.g., TFMSA or TMSBr) that do not affect the aryl halide.
    

G cluster_0 Halogen Bond Donor (Cbz-D-Phe-4-X) cluster_1 Receptor / Target Environment Iodo 4'-Iodo Derivative (Larger σ-hole, Stronger XB) LewisBase Lewis Base (e.g., Backbone C=O) Iodo->LewisBase Strong, Highly Directional Interaction Pocket Hydrophobic Pocket Iodo->Pocket High Steric Bulk / Lipophilicity Bromo 4'-Bromo Derivative (Smaller σ-hole, Weaker XB) Bromo->LewisBase Moderate Interaction Bromo->Pocket Moderate Steric Bulk

Mechanistic divergence of 4'-Iodo vs 4'-Bromo substitutions in receptor binding.

Quantitative Comparison

The following table summarizes the physicochemical and synthetic differences between the two derivatives, providing a data-driven foundation for sequence design.

ParameterCbz-4'-iodo-D-PheCbz-4'-bromo-D-PheImpact on Peptide Design
van der Waals Radius ~1.98 Å~1.85 ÅIodine fills larger hydrophobic pockets; Bromine is better for tight steric constraints.
Max

-Hole Potential
~160 kJ/mol~120 kJ/molIodine forms significantly stronger, more stable halogen bonds with target proteins.
Relative Lipophilicity (

)
+1.12+0.86Iodination drives higher membrane permeability and stronger self-assembly/gelation.
Pd-Catalyzed Coupling Temp. 20°C – 40°C80°C – 100°CIodine allows for mild, late-stage functionalization without degrading sensitive peptides.
C-X Bond Dissociation Energy ~65 kcal/mol~81 kcal/molIodine is more reactive but slightly more prone to photolytic/thermal degradation.

Experimental Protocols: Self-Validating Systems

To objectively evaluate the performance of these two building blocks, researchers must employ self-validating experimental workflows. Below are two field-proven protocols: one for evaluating supramolecular assembly (driven by halogen bonding) and one for late-stage diversification.

Protocol A: Evaluation of Halogen Bond-Driven Peptide Hydrogelation

Halogenation, particularly iodination, is a proven strategy to amplify the self-assembly of amyloidogenic or structural peptides into macroscopic hydrogels[3].

  • Peptide Preparation: Synthesize two identical short peptide sequences (e.g., Cbz-D-Phe(4-X)-Phe-Val-OH) where X is either Iodine or Bromine.

  • Solubilization: Dissolve 10 mg of each peptide in 100 µL of hexafluoroisopropanol (HFIP) to disrupt pre-existing aggregates. Evaporate the HFIP under a gentle stream of nitrogen to form a uniform peptide film.

  • Triggering Assembly: Hydrate the peptide film with 1 mL of phosphate-buffered saline (PBS, pH 7.4) to a final concentration of 1% w/v. Sonicate for 5 minutes.

  • Incubation & Inversion Test: Incubate the vials undisturbed at 25°C. Perform the vial inversion test every 30 minutes.

  • Validation: The Cbz-4'-iodo-D-Phe peptide will typically form a self-supporting hydrogel significantly faster (often within 1-2 hours) due to enhanced

    
     stacking and strong intermolecular halogen bonding. The bromo-variant may remain a viscous solution or take >12 hours to gel.
    
Protocol B: Mild Late-Stage Suzuki-Miyaura Cross-Coupling

When utilizing the halogen as a synthetic handle, the reactivity difference dictates the protocol. This protocol demonstrates the mild conditions enabled by the iodo-derivative.

  • Reaction Setup: In a degassed vial, dissolve the Cbz-protected iodo-peptide (0.1 mmol) and a boronic acid derivative (0.15 mmol) in 2 mL of a DMF/H

    
    O mixture (4:1 v/v).
    
  • Catalyst Addition: Add 5 mol% of Pd(PPh

    
    )
    
    
    
    and 3 equivalents of K
    
    
    CO
    
    
    as the base.
  • Reaction Conditions:

    • For Cbz-4'-iodo-D-Phe: Stir at room temperature (25°C) for 4 hours.

    • For Cbz-4'-bromo-D-Phe: The reaction must be heated to 80°C for 12-16 hours to achieve comparable conversion.

  • Quenching & Purification: Filter the reaction mixture through a short pad of Celite to remove palladium black. Purify the crude mixture via preparative RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

  • Validation: Confirm the mass of the cross-coupled product via LC-MS. The iodo-pathway validates itself by yielding >85% conversion without the thermal degradation byproducts often seen in the bromo-pathway.

Workflow Start Peptide Synthesis (Incorporate Cbz-D-Phe(4-X)-OH) Split Halogen Selection Start->Split IodoPath 4'-Iodo (X=I) Split->IodoPath BromoPath 4'-Bromo (X=Br) Split->BromoPath CouplingI Mild Cross-Coupling (Room Temp to 40°C, Fast) IodoPath->CouplingI CouplingBr Harsh Cross-Coupling (Elevated Temp 80°C+, Slower) BromoPath->CouplingBr Purification HPLC Purification & LC-MS Validation CouplingI->Purification CouplingBr->Purification

Workflow for late-stage peptide diversification via Pd-catalyzed cross-coupling.

Conclusion

The selection between Cbz-4'-iodo-D-Phe and Cbz-4'-bromo-D-Phe is not merely a matter of availability; it is a calculated structural decision. If the goal is to maximize target binding affinity via halogen bonding, drive supramolecular self-assembly, or perform mild late-stage cross-coupling, the iodo-derivative is unequivocally superior. However, if the receptor binding pocket is sterically restricted, or if the peptide requires prolonged thermal stability during synthesis, the bromo-derivative serves as a highly effective, balanced alternative.

References

  • Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2012). "Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 56(4), 1363-1388. Available at:[Link]

  • M. R. G. de Carvalho et al. (2021). "Towards the understanding of halogenation in peptide hydrogels: a quantum chemical approach." Materials Advances, 2, 5384-5393. Available at:[Link]

  • Scholfield, M. R., Zanden, C. M. V., Carter, M., & Ho, P. S. (2013). "Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation." Protein Science, 22(2), 139-152. Available at:[Link]

Sources

Comparative

Comparative Analysis: Protecting Group Strategies for 4'-Iodo-D-Phenylalanine

Executive Summary The incorporation of 4'-iodo-D-phenylalanine (4-I-D-Phe) into bioactive peptides presents a unique intersection of stereochemical challenges and synthetic opportunities. As a halogenated D-amino acid, i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of 4'-iodo-D-phenylalanine (4-I-D-Phe) into bioactive peptides presents a unique intersection of stereochemical challenges and synthetic opportunities. As a halogenated D-amino acid, it serves as a critical handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) and radioiodination. However, its electron-deficient aromatic ring increases the acidity of the


-proton, significantly heightening the risk of racemization during coupling.

This guide objectively compares the two dominant protecting group strategies—Fmoc (Fluorenylmethyloxycarbonyl) and Boc (tert-Butyloxycarbonyl) . While Fmoc is the modern standard for routine synthesis, Boc remains indispensable for specific radiolabeling precursors and "difficult" sequences prone to aggregation. This analysis provides evidence-based protocols to maximize yield and stereochemical purity.

Strategic Overview: Fmoc vs. Boc

The choice between Fmoc and Boc strategies for 4-I-D-Phe is dictated by three factors: racemization control , orthogonal compatibility (especially for downstream cross-coupling), and cleavage conditions .

Comparative Matrix
FeatureFmoc Strategy Boc Strategy
Primary Mechanism Base-labile deprotection (Piperidine)Acid-labile deprotection (TFA)
Cleavage Condition Mild Acid (TFA/TIS/H₂O)Strong Acid (HF or TFMSA)
C-I Bond Stability High (Stable to TFA)Moderate (Stable to HF, but sensitive to reducing scavengers)
Racemization Risk High (Base-mediated during coupling/deprotection)Low (Acidic conditions suppress enolization)
Cross-Coupling Requires mild bases (e.g., Carbonate, Fluoride) to avoid Fmoc cleavage.Excellent Compatibility ; stable to strong bases used in Pd-catalysis.
Aggregation Prone to

-sheet formation in long sequences.
Disrupted by TFA salts during stepwise deprotection.

Deep Dive: Technical Analysis & Causality

The Racemization Challenge

The iodine atom at the para-position acts as an electron-withdrawing group (EWG) via induction (


 effect). This pulls electron density from the aromatic ring, which in turn destabilizes the 

-carbon bond, making the

-proton more acidic (

vs. typical ~17).
  • Causality: During activation (formation of the active ester), the presence of a tertiary base (e.g., DIPEA) facilitates the abstraction of this acidic proton, leading to the formation of an achiral oxazolone intermediate. Upon reopening, the D-configuration is lost, yielding a DL-mixture.

  • Fmoc Implication: Standard HBTU/DIPEA protocols often result in 5–15% racemization for this specific residue.

  • Boc Implication: The acidic environment of Boc chemistry inherently suppresses proton abstraction, maintaining stereochemical integrity.

C-I Bond Stability in HF (Boc Strategy)

A common misconception is that aryl iodides are unstable in Hydrogen Fluoride (HF). Unlike alkyl iodides, the


 C-I bond is generally robust in anhydrous HF. However, the risk lies in reductive dehalogenation .
  • Mechanism: In the presence of certain scavengers (e.g., thiols like ethanedithiol) and trace metal contaminants, the iodine can be reduced to a proton.

  • Solution: Avoid thiols in the HF cleavage cocktail when 4-I-D-Phe is present. Use p-Cresol and Anisole instead.

Decision Logic & Workflows

The following diagram illustrates the decision process for selecting the appropriate strategy based on downstream applications.

PG_Selection Start Start: 4-I-D-Phe Synthesis App_Type Downstream Application? Start->App_Type Std_Peptide Standard Bioactive Peptide App_Type->Std_Peptide Bioactivity Radio Radiolabeling (125-I/131-I) App_Type->Radio Imaging/Therapy Pd_Couple Pd-Cross Coupling (Suzuki/Sonogashira) App_Type->Pd_Couple Modification Fmoc_Route Fmoc Strategy (Avoid HF) Std_Peptide->Fmoc_Route Boc_Route Boc Strategy (Stable Precursor) Radio->Boc_Route Sn-Precursor Stability On_Resin On-Resin Coupling? Pd_Couple->On_Resin Low_Rac CRITICAL: Use DIC/Oxyma + Collidine Fmoc_Route->Low_Rac Required Protocol On_Resin->Boc_Route Harsh Base Needed Mild_Base Use Mild Base (e.g., K3PO4, 60°C) On_Resin->Mild_Base Mild Base Possible Mild_Base->Fmoc_Route

Caption: Decision matrix for selecting Fmoc vs. Boc based on the intended application of the 4-iodo-phenylalanine residue.

Validated Experimental Protocols

Protocol A: Low-Racemization Fmoc Coupling

Target Audience: Fmoc-SPPS users requiring >99% D-isomer purity.

Rationale: This protocol replaces the strong base (DIPEA, pKa ~10.5) with a weaker base (Collidine, pKa ~7.4) and uses a non-basic carbodiimide activator to minimize


-proton abstraction.
  • Reagents:

    • Fmoc-4-iodo-D-Phe-OH (3.0 eq)

    • DIC (Diisopropylcarbodiimide) (3.0 eq)[1]

    • Oxyma Pure (Ethyl cyanohydroxyiminoacetate) (3.0 eq)

    • 2,4,6-Collidine (TMP) (3.0 eq) – Crucial for buffering without causing racemization.

    • Solvent: DMF (N,N-Dimethylformamide).[1]

  • Workflow:

    • Pre-activation: Dissolve amino acid and Oxyma in DMF. Add Collidine.[1][2][3] Cool to 0°C (optional but recommended). Add DIC immediately before adding to resin.[1]

    • Coupling: Add mixture to the resin.[1][3][4][5] Agitate for 60 minutes at Room Temperature. Do not heat.

    • Monitoring: Check coupling efficiency via Kaiser test. If incomplete, re-couple using the same cocktail. Do not switch to HBTU/DIPEA.

  • Deprotection:

    • Use 20% Piperidine in DMF + 0.1 M HOBt .

    • Note: HOBt suppresses aspartimide formation and potential epimerization of the sensitive C-terminal residues.

Protocol B: HF Cleavage for Boc-4-I-Phe

Target Audience: Boc-SPPS users or those synthesizing radiolabeling precursors.

Rationale: Standard "High HF" conditions can be too harsh if not controlled. The "Low-High" procedure is safer but requires specific scavengers to protect the iodine.

  • Scavenger Cocktail:

    • p-Cresol (10% v/v)

    • Anisole (5% v/v)

    • NO Thiols (Avoid EDT/DODT; they risk reducing the Aryl-I).

  • Workflow:

    • Preparation: Dry the resin-peptide completely over

      
      .
      
    • Reaction: Condense anhydrous HF into the reaction vessel at -78°C containing the resin and scavengers.

    • Cleavage: Warm to 0°C (ice bath) and stir for 45-60 minutes . Do not exceed 0°C.

    • Work-up: Evaporate HF under a stream of

      
       (scrubbed). Precipitate peptide in cold diethyl ether.
      

Mechanism of Racemization[3][7][8][9]

Understanding the enemy is key to defeating it. The diagram below details the oxazolone pathway specific to 4-I-D-Phe.

Racemization Activated_AA Activated Ester (Fmoc-D-Phe(4-I)-O-Active) Proton_Abs Alpha-Proton Abstraction (Base Mediated) Activated_AA->Proton_Abs Slow Pure_Product Pure D-Peptide Activated_AA->Pure_Product Fast Coupling (DIC/Oxyma) Oxazolone Oxazolone Intermediate (Achiral/Planar) Proton_Abs->Oxazolone Reopening Ring Reopening (by Amine Nucleophile) Oxazolone->Reopening Product Racemic Product (DL-Mixture) Reopening->Product Iodine 4-Iodine Effect: Inductive EWG (-I) Increases Acidity Iodine->Proton_Abs Base Strong Base (DIPEA/NMM) Base->Proton_Abs

Caption: The oxazolone racemization pathway. The electron-withdrawing iodine atom accelerates proton abstraction, necessitating the use of weaker bases (Collidine) to favor the green "Pure Product" pathway.

References

  • National Institutes of Health (NIH). (2015). Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Fmoc-Protected Arylphenylalanines via Non-aqueous Suzuki-Miyaura Cross-Coupling. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Antibody Cross-Reactivity Assessment for Cbz-4'-iodo-D-Phe Peptides

Introduction: The Specificity Challenge of Modified Peptides In the landscape of therapeutic and diagnostic development, synthetic peptides incorporating unnatural amino acids have become invaluable tools. Peptides conta...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Specificity Challenge of Modified Peptides

In the landscape of therapeutic and diagnostic development, synthetic peptides incorporating unnatural amino acids have become invaluable tools. Peptides containing modifications like the N-terminal Carboxybenzyl (Cbz) protecting group and 4'-iodo-D-Phenylalanine (4'-iodo-D-Phe) offer distinct advantages. The Cbz group is a staple in peptide synthesis, providing robust protection of the N-terminus[1]. The incorporation of a D-amino acid, such as D-Phenylalanine, confers significant resistance to proteolytic degradation, enhancing the peptide's in vivo stability[2]. Furthermore, the iodine moiety on the phenylalanine ring provides a unique handle for radiolabeling or can serve as a critical component of the epitope for molecular recognition[3][4].

However, these very modifications that grant therapeutic potential also present a significant challenge for antibody development: ensuring absolute specificity. An antibody raised against a Cbz-4'-iodo-D-Phe peptide must not only recognize the target sequence with high affinity but also discriminate against a host of structurally similar molecules. Cross-reactivity with the non-iodinated parent peptide, peptides containing the L-enantiomer, or other endogenous proteins could lead to off-target effects, diminished therapeutic efficacy, or inaccurate diagnostic results[5][6].

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the cross-reactivity of antibodies targeting Cbz-4'-iodo-D-Phe peptides. We will compare three orthogonal, industry-standard methodologies: Competitive ELISA, Surface Plasmon Resonance (SPR), and Peptide-Blocked Western Blotting. Each section will provide not just a protocol, but the underlying scientific rationale, ensuring that your experimental design is both robust and self-validating.

Competitive ELISA: Quantifying Specificity and Cross-Reactivity

The competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a cornerstone technique for quantifying the specificity of an antibody. Unlike a direct or indirect ELISA, this format measures the degree to which various related peptides can compete with the target antigen for binding to the antibody. This allows for the calculation of a 50% inhibitory concentration (IC50), providing a quantitative measure of cross-reactivity[7].

Causality and Insights: The "Why" Behind the Protocol

The choice of a competitive format is deliberate. It directly simulates a scenario where the antibody encounters both its intended target and potential off-target molecules. By immobilizing the target peptide-carrier conjugate and introducing the antibody pre-incubated with a competitor peptide, we can precisely measure the competitor's ability to disrupt the primary interaction. A low IC50 value for a competitor indicates high cross-reactivity, while a high IC50 suggests greater specificity of the antibody for its intended target. The inclusion of a carrier protein like Bovine Serum Albumin (BSA) for coating is essential for proper immobilization on the polystyrene plate surface[8][9].

Experimental Workflow: Competitive ELISA

Competitive_ELISA_Workflow cluster_prep Preparation cluster_reaction Reaction & Detection cluster_analysis Analysis plate_prep Coat Plate: Target Peptide-BSA Conjugate blocking Block Plate: 5% Non-fat Dry Milk plate_prep->blocking ab_prep Prepare Antibody-Competitor Mixes: Fixed Ab + Serial Dilutions of Competitor Peptides incubation Add Ab-Competitor Mixes to Plate Incubate 1 hr @ 37°C ab_prep->incubation wash1 Wash Plate (3x) incubation->wash1 secondary_ab Add HRP-conjugated Secondary Antibody wash1->secondary_ab wash2 Wash Plate (5x) secondary_ab->wash2 substrate Add TMB Substrate Develop Color wash2->substrate stop Add Stop Solution substrate->stop read_plate Read Absorbance at 450 nm stop->read_plate plot_data Plot Absorbance vs. [Competitor] read_plate->plot_data calc_ic50 Calculate IC50 Values plot_data->calc_ic50 SPR_Workflow cluster_prep Surface Preparation cluster_binding Binding Cycle (Repeated for each peptide) cluster_analysis Analysis chip_prep Activate Sensor Chip (e.g., CM5 with EDC/NHS) ab_immob Immobilize Antibody via Amine Coupling chip_prep->ab_immob deactivate Deactivate & Block Remaining Active Sites ab_immob->deactivate baseline Establish Stable Baseline (Running Buffer Flow) deactivate->baseline association Association: Inject Peptide Analyte baseline->association dissociation Dissociation: Switch to Running Buffer association->dissociation regeneration Regeneration: Inject Low pH Buffer dissociation->regeneration sensorgram Generate Sensorgrams regeneration->sensorgram fitting Fit Data to Binding Model (e.g., 1:1 Langmuir) sensorgram->fitting kinetics Determine ka, kd, KD fitting->kinetics

Caption: Workflow for SPR analysis of antibody-peptide binding kinetics.

Detailed Protocol: SPR Analysis
  • Antibody Immobilization: Activate a carboxymethylated dextran sensor chip (e.g., CM5 series) with a fresh mixture of 0.4 M EDC and 0.1 M NHS. Inject the antibody (diluted in an appropriate buffer, e.g., 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level (e.g., ~1.5 ng/mm²). Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl. [10]2. Analyte Preparation: Prepare a dilution series for the target peptide and each potential cross-reactant in the running buffer (e.g., HBS-EP+). A typical concentration range might be from 10 nM to 2.5 µM. [10]3. Binding Cycle:

    • Baseline: Flow running buffer over the sensor surface until a stable signal is achieved.

    • Association: Inject the lowest concentration of the peptide analyte over the surface at a high flow rate (e.g., 60 µL/min) to minimize mass transport limitations.[10]

    • Dissociation: Switch back to running buffer and monitor the dissociation of the peptide from the antibody.

    • Regeneration: Inject a pulse of a low pH solution (e.g., 10 mM glycine-HCl, pH 1.5) to strip the bound analyte and prepare the surface for the next cycle.

  • Data Collection: Repeat the binding cycle for each concentration of the analyte, including a zero-concentration (buffer only) injection for double referencing. Perform the entire concentration series for each peptide to be tested.

  • Analysis: After subtracting the reference surface signal and buffer injections, fit the resulting sensorgrams to an appropriate binding model (e.g., a 1:1 Langmuir model) to calculate the association rate (kₐ), dissociation rate (kₑ), and equilibrium dissociation constant (K₋ = kₑ/kₐ).

Comparative Data Summary
Peptide Analytekₐ (1/Ms)kₑ (1/s)K₋ (M)Interpretation
Cbz-4'-iodo-D-Phe-NH₂ 1.5 x 10⁵ 8.0 x 10⁻⁴ 5.3 x 10⁻⁹ High Affinity, Stable Complex
Cbz-D-Phe-NH₂1.1 x 10⁵9.2 x 10⁻²8.4 x 10⁻⁷Similar on-rate, much faster off-rate
Cbz-4'-iodo-L-Phe-NH₂No Binding DetectedNo Binding DetectedN/AHighly Specific
Cbz-4'-bromo-D-Phe-NH₂1.3 x 10⁵4.5 x 10⁻³3.5 x 10⁻⁸Weaker affinity, less stable complex

Peptide-Blocked Western Blotting: A Qualitative Specificity Check

While ELISA and SPR provide quantitative data on purified components, Western Blotting can offer a qualitative, yet crucial, assessment of specificity in a more complex environment. By conjugating the target peptide and its analogs to a large carrier protein, we can separate them by size and probe their interaction with the antibody. The key to this method's utility for cross-reactivity is the inclusion of a peptide blocking or competition step.[11][12]

Causality and Insights: The "Why" Behind the Protocol

This technique validates specificity by demonstrating that the antibody-antigen interaction can be prevented by pre-incubation with an excess of the free target peptide.[12] If the antibody is specific, the free Cbz-4'-iodo-D-Phe peptide will occupy all the antibody's binding sites, resulting in no signal on the blot. However, if an unrelated or weakly-binding peptide is used for pre-incubation, the signal should remain strong. This provides direct visual evidence of the antibody's epitope preference. It is a self-validating system: the disappearance of the band in the presence of the correct blocking peptide confirms the specificity of the interaction seen in the unblocked lane.[11]

Experimental Workflow: Peptide-Blocked Western Blotting

Western_Blot_Workflow cluster_prep Sample Prep & Electrophoresis cluster_probing Antibody Incubation cluster_analysis Detection & Analysis sds_page Separate Peptide-Carrier Conjugates by SDS-PAGE transfer Transfer Proteins to PVDF Membrane sds_page->transfer blocking Block Membrane (5% BSA in TBST) transfer->blocking ab_incubation Incubate with Primary Antibody (With vs. Without Blocking Peptide) blocking->ab_incubation wash1 Wash Membrane (3x) ab_incubation->wash1 secondary_ab Incubate with HRP-conjugated Secondary Antibody wash1->secondary_ab wash2 Wash Membrane (3x) secondary_ab->wash2 ecl Add ECL Substrate wash2->ecl image Image Chemiluminescence ecl->image analyze Compare Band Intensity (Blocked vs. Unblocked) image->analyze

Caption: Workflow for assessing antibody specificity using peptide-blocked Western Blotting.

Detailed Protocol: Peptide-Blocked Western Blotting
  • Sample Preparation: Load equal amounts (e.g., 25-50 ng) of various peptide-carrier protein conjugates onto a polyacrylamide gel. Include the target conjugate (Cbz-4'-iodo-D-Phe-BSA) and potential cross-reactants (e.g., Cbz-D-Phe-BSA).

  • Electrophoresis & Transfer: Separate the conjugates by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% BSA in Tris-Buffered Saline with 0.1% Tween-20, TBST).

  • Antibody Preparation (Blocking vs. Non-Blocking):

    • Non-Blocked: Dilute the primary antibody in blocking buffer to its optimal working concentration.

    • Blocked: In a separate tube, add a 100-fold molar excess of the free target peptide to the diluted primary antibody. Incubate this mixture for 1-2 hours at room temperature with gentle agitation.[12]

  • Primary Antibody Incubation: Cut the membrane if necessary to test different conditions. Incubate one section of the membrane with the "Non-Blocked" antibody solution and another with the "Blocked" antibody solution overnight at 4°C.

  • Washing & Secondary Incubation: Wash both membrane sections three times for 10 minutes each with TBST. Incubate both sections with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membranes three times for 10 minutes each with TBST. Apply an Enhanced Chemiluminescence (ECL) substrate and image the resulting signal.

  • Analysis: Compare the band intensity for the target protein conjugate between the non-blocked and blocked conditions. A significant reduction or complete absence of the band in the blocked lane confirms specificity.[11][12]

Comparative Data Summary
Target on MembraneBlocking Peptide UsedExpected ResultInterpretation
Cbz-4'-iodo-D-Phe-BSA None (Buffer only)Strong Band Antibody binds target
Cbz-4'-iodo-D-Phe-BSA Free Cbz-4'-iodo-D-Phe-NH₂No Band / Faint Band Binding is specific to the peptide epitope
Cbz-4'-iodo-D-Phe-BSAFree Unrelated PeptideStrong BandSpecificity confirmed; unrelated peptide does not compete
Cbz-D-Phe-BSANone (Buffer only)Faint or No BandDemonstrates low cross-reactivity with de-iodinated form

Conclusion: An Orthogonal Approach to Confidence

The rigorous validation of antibody specificity is non-negotiable in the development of diagnostics and therapeutics. For antibodies targeting complex, modified epitopes like Cbz-4'-iodo-D-Phe, a single method is insufficient to declare specificity. By employing an orthogonal approach—combining the quantitative competition data from ELISA, the detailed kinetic profile from SPR, and the direct visual confirmation from peptide-blocked Western Blotting—researchers can build a comprehensive and undeniable body of evidence. This multi-faceted strategy ensures that the developed antibody is not only effective but also exquisitely specific, mitigating risks and paving the way for successful downstream applications.

References

  • Vertex AI Search. Peptide-ELISA Protocol.
  • Canals, F., et al. (2002). Direct kinetic assay of interactions between small peptides and immobilized antibodies using a surface plasmon resonance biosensor. PubMed.
  • Cell Signaling Technology. (2005). ELISA-Peptide Assay Protocol.
  • Bio-Rad. Demonstrating Antibody Specificity - Western Blot Example.
  • Novus Biologicals. Peptide Blocking - A method to confirm antibody specificity.
  • Drug Hunter. (2025). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Available from: [Link]

  • ELISA Kits. Antibody Cross Reactivity And How To Avoid It?. Available from: [Link]

  • PEPperPRINT. Antibody Cross-Reactivity Analysis. Available from: [Link]

  • Christie, G., et al. (2017). Orientation and characterization of immobilized antibodies for improved immunoassays (Review). Biointerphases. Available from: [Link]

  • Sparrow, J. T., & Gotto, A. M. (1980). Synthesis of a peptide labelled with p-iodophenylalanine which corresponds to the first amphipathic region of apolipoprotein C-I. PubMed. Available from: [Link]

  • Bertolani, A., et al. (2015). Molecular formulae of the peptides used in this study. ResearchGate. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

Cbz-4'-iodo-D-Phe proper disposal procedures

Part 1: Executive Summary (Immediate Action Card) Do not dispose of Cbz-4'-iodo-D-Phe in general trash or non-halogenated solvent streams. Waste Classification: Halogenated Organic Waste.[1][2] Primary Hazard: Thermal de...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary (Immediate Action Card)

Do not dispose of Cbz-4'-iodo-D-Phe in general trash or non-halogenated solvent streams.

  • Waste Classification: Halogenated Organic Waste.[1][2]

  • Primary Hazard: Thermal decomposition releases Hydrogen Iodide (HI) and Iodine (

    
    ) vapors (corrosive/toxic).
    
  • Storage: Store waste in amber glass or opaque HDPE containers to prevent photolytic cleavage of the C-I bond.

  • Labeling: Must be clearly labeled "HALOGENATED ORGANIC WASTE" with "Contains Iodine" noted.

Part 2: Chemical Profile & Disposal Logic[3]

To ensure safety and regulatory compliance, we must understand the "Why" behind the disposal protocols. This is not just about following a rule; it is about understanding the chemistry of the waste stream.

1. The Iodine Substituent (The Critical Factor)

The 4'-iodo moiety is the primary driver for segregation. Unlike chlorinated or fluorinated compounds, alkyl/aryl iodides have weaker carbon-halogen bonds (


 vs 

).
  • Causality: Upon incineration, iodine-containing compounds do not mineralize as easily as chlorinated compounds. They release elemental iodine (

    
    ) and hydrogen iodide (
    
    
    
    ).
  • Operational Impact: Standard municipal incinerators or low-grade lab waste burners may not have the wet scrubbers required to capture these corrosive gases. Therefore, this waste must enter a specific high-temperature halogenated waste stream managed by a licensed facility.

2. The Cbz (Carbobenzyloxy) Group

The Cbz protecting group adds significant organic mass (


) but is generally stable.
  • Causality: It increases the flammability of the solid but does not add acute toxicity (like heavy metals) or explosive potential (like azides).

  • Operational Impact: It classifies the substance as a high-BTU organic waste, making it suitable for fuel blending only if the facility can handle halogens.

Part 3: Step-by-Step Disposal Protocols
Protocol A: Solid Waste Disposal

Applicability: Pure substance, expired reagents, contaminated filter paper, or silica gel from purification.

  • Segregation:

    • Isolate Cbz-4'-iodo-D-Phe from non-halogenated solids.

    • Do not mix with strong oxidizers (e.g., permanganates), as this can liberate iodine vapor even at room temperature.

  • Packaging:

    • Use a wide-mouth HDPE jar or double-bag in heavy-duty (minimum 4 mil) polyethylene bags.

    • Expert Tip: If the solid is slightly yellow, free iodine may already be present. Place the bag inside a secondary container to prevent vapor diffusion.

  • Labeling:

    • Apply a hazardous waste label.[2][3][4]

    • Constituents: Write "Cbz-4'-iodo-D-Phe" AND "Halogenated Organics."

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicability: Solutions in DCM, DMF, DMSO, or Ethyl Acetate.

Crucial Logic: Even if the solvent is non-halogenated (e.g., Ethyl Acetate), the presence of dissolved Cbz-4'-iodo-D-Phe renders the entire mixture "Halogenated Waste."

ParameterNon-Halogenated StreamHalogenated Stream (CORRECT)
Cost LowerHigher (Requires scrubbing)
Incineration StandardHigh-Temp + Acid Gas Scrubbing
Risk High (Iodine release)Controlled
  • pH Check: Ensure the solution is neutral (pH 6-8). Acidic solutions containing iodides can oxidize to release

    
     vapor over time.
    
  • Container Selection: Use a chemically resistant carboy (HDPE or fluorinated plastic).

  • Transfer: Funnel waste into the "Halogenated Solvent" carboy.

  • Documentation: Log the approximate concentration of the iodinated compound on the waste tag. This helps the disposal vendor calculate the "Halogen Load."

Part 4: Visualized Workflows
Diagram 1: Disposal Decision Tree

This logic flow ensures the material ends up in the correct regulatory stream.

Disposal_Decision_Tree Start Waste: Cbz-4'-iodo-D-Phe State Physical State? Start->State Solid Solid / Precipitate State->Solid Liquid Liquid / Solution State->Liquid Contam Contaminated Debris? Solid->Contam SolventCheck Solvent Type? Liquid->SolventCheck DoubleBag Double Bag (4 mil poly) Contam->DoubleBag Gloves, Paper, Silica SolidBin Bin: SOLID HALOGENATED WASTE DoubleBag->SolidBin NonHaloSolv Non-Halo (e.g., EtOAc) SolventCheck->NonHaloSolv HaloSolv Halo (e.g., DCM) SolventCheck->HaloSolv LiquidBin Carboy: LIQUID HALOGENATED WASTE NonHaloSolv->LiquidBin Contaminated by Iodine HaloSolv->LiquidBin

Caption: Decision logic for segregating Cbz-4'-iodo-D-Phe based on physical state and solvent matrix.

Diagram 2: Spill Response Protocol

A self-validating workflow for immediate containment.

Spill_Response Assess 1. Assess Volume/Risk PPE 2. Don PPE (Nitrile, Goggles, Lab Coat) Assess->PPE Contain 3. Containment PPE->Contain Clean 4. Cleanup Method Contain->Clean Solid Spill Contain->Clean Liquid Spill Disposal 5. Disposal Clean->Disposal Sweep (No Dust) Triple Rinse Area Clean->Disposal Absorb with Vermiculite Do NOT use Bleach

Caption: Immediate response workflow. Note: Bleach is prohibited as it oxidizes iodide to iodine vapor.

Part 5: Regulatory & Compliance Context[7]
EPA RCRA Classification

While Cbz-4'-iodo-D-Phe is not explicitly listed on the EPA "P-List" (Acutely Hazardous) or "U-List" (Toxic), it is regulated under 40 CFR Part 261 based on characteristics and constituents.

  • Halogenated Organic Compounds (HOCs): Under RCRA, land disposal of HOCs is strictly restricted (Land Disposal Restrictions - LDR).

  • Generator Responsibility: As the generator, you are responsible for characterizing the waste. The "Knowledge of Process" allows you to classify this as halogenated without expensive testing, provided you document the presence of the Iodine atom [1].

Safety Data Sheet (SDS) Alignment

Always reference Section 13 (Disposal Considerations) of the SDS.

  • Signal Word: Warning (Irritant).

  • Key Phrase: "Dispose of contents/container to an approved waste disposal plant."

  • Incompatibility: Avoid contact with strong oxidizing agents during storage and disposal [2].[4]

References
  • United States Environmental Protection Agency (EPA). (2023). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261. [Link]

  • National Research Council. (2011).[5] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[5] [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g). [Link]

Sources

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